1-Hydroxy-2-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQDWKMIPXGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332062 | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-96-9 | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-2-naphthaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-naphthaldehyde is an aromatic organic compound with significant applications in medicinal chemistry and chemical synthesis. Its unique structure, featuring a hydroxyl group ortho to an aldehyde on a naphthalene scaffold, imparts distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It includes detailed tables of its physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and an exploration of the involvement of its derivatives in key signaling pathways relevant to drug development.
Chemical Structure and Identification
This compound is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. The presence of both a hydroxyl and an aldehyde functional group on adjacent carbons of the naphthalene ring allows for intramolecular hydrogen bonding, which influences its physical and chemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Hydroxynaphthalene-2-carbaldehyde[1] |
| CAS Number | 574-96-9[1] |
| Molecular Formula | C₁₁H₈O₂[1] |
| Molecular Weight | 172.18 g/mol [1] |
| SMILES | O=Cc1c(O)c2ccccc2cc1 |
| InChI Key | OITQDWKMIPXGFL-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of this compound are characteristic of a solid aromatic aldehyde. Its melting and boiling points are influenced by the planarity of the naphthalene ring system and the potential for intermolecular interactions.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 59-61 °C |
| Boiling Point | 192 °C at 15 mmHg |
| Solubility | Soluble in ethanol, ether, and chloroform. Insoluble in water. |
| pKa | Not readily available |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.5-11.5 | s | - | -OH |
| 9.8-10.2 | s | - | -CHO |
| 7.0-8.5 | m | - | Aromatic-H |
Table 4: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 190-195 | C=O (aldehyde) |
| 155-165 | C-OH |
| 110-140 | Aromatic C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3400 | Broad | O-H stretch |
| 1640-1680 | Strong | C=O stretch (aldehyde) |
| 1500-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits prominent absorption bands, with one attributed to the open form and another to the intramolecularly hydrogen-bonded closed form[2].
Table 6: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) |
| Methanol | ~300, ~370, ~410[2] |
| Ethanol | ~428[2] |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol (in this case, 1-naphthol) using chloroform in a basic solution[3][4][5][6][7].
Plausible Synthesis Protocol via Reimer-Tiemann Reaction
This protocol is based on the well-established procedure for the synthesis of the isomeric 2-hydroxy-1-naphthaldehyde and the general principles of the Reimer-Tiemann reaction[5].
Materials:
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Diatomaceous earth (optional, as a filter aid)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 1-naphthol in 95% ethanol.
-
With vigorous stirring, rapidly add a concentrated aqueous solution of sodium hydroxide.
-
Heat the resulting solution to 60-70 °C on a water bath.
-
Slowly add chloroform dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. The reaction is often accompanied by the development of a deep color[5].
-
After the addition of chloroform is complete, continue stirring the mixture for several hours at the same temperature to ensure the reaction goes to completion.
-
Remove the excess chloroform and ethanol by steam distillation or distillation under reduced pressure.
-
Cool the reaction mixture and acidify it with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound.
-
Filter the crude product, wash it with cold water to remove inorganic salts, and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, or by vacuum distillation.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promising biological activities. For instance, 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, isolated from Aegle marmelos, has demonstrated in vitro wound healing activity. This activity is attributed to its ability to enhance the motility of keratinocytes through the modulation of the Wnt/β-catenin and RAS-ERK signaling pathways.
Wnt/β-catenin Signaling Pathway in Wound Healing
The Wnt/β-catenin pathway is crucial for tissue regeneration and wound repair. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation and migration.
Caption: Wnt/β-catenin signaling pathway and the potential modulatory role of this compound derivatives.
RAS-ERK Signaling Pathway in Cell Proliferation
The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is activated by various growth factors and plays a key role in wound healing by promoting the proliferation of fibroblasts and keratinocytes.
Caption: The RAS-ERK signaling cascade and the potential point of influence for this compound derivatives.
Conclusion
This compound is a versatile molecule with a rich chemical profile. Its structure allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The demonstrated biological activity of its derivatives in modulating key signaling pathways highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of wound healing and tissue regeneration. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. This compound | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. brainly.in [brainly.in]
Synthesis of 1-hydroxy-2-naphthaldehyde from 1-naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-hydroxy-2-naphthaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and ligands for catalysis. Its preparation from the readily available 1-naphthol is a key transformation in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for the ortho-formylation of 1-naphthol to yield this compound. The Reimer-Tiemann, Duff, Vilsmeier-Haack, and magnesium-mediated formylation reactions are discussed in detail. This document includes comparative data on reaction conditions and yields, detailed experimental protocols, and mechanistic diagrams to provide a thorough resource for laboratory and process development applications.
Introduction
The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental reaction in organic chemistry.[1] When applied to phenols, the regioselective introduction of a formyl group ortho to the hydroxyl moiety yields valuable hydroxyaldehydes. This compound, in particular, is a sought-after precursor due to its utility in the construction of more complex molecular architectures. The selection of an appropriate synthetic method for its preparation from 1-naphthol depends on several factors, including desired yield, scalability, reagent availability and toxicity, and reaction conditions. This guide aims to provide a comparative analysis of the most common and effective methods for this transformation.
Comparative Analysis of Synthetic Methods
The synthesis of this compound from 1-naphthol is primarily achieved through electrophilic aromatic substitution, where the hydroxyl group directs the incoming formyl group predominantly to the ortho position. The following table summarizes the key quantitative parameters of the four main synthetic strategies.
| Method | Formylating Agent | Typical Reagents | Reaction Time | Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Reimer-Tiemann Reaction | Dichlorocarbene (:CCl₂) | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | 1.5 - 4 hours | 65 - 80 | 30 - 48[1][2] | Well-established, uses inexpensive reagents. | Low to moderate yields, formation of byproducts, use of toxic chloroform. |
| Duff Reaction | Iminium ion | Hexamethylenetetramine (HMTA), Acid (e.g., glyceroboric acid, TFA) | 2 - 12 hours | 80 - 160 | Generally low (15-20%), but can be improved with modifications.[3][4] | Avoids chlorinated solvents, can be regioselective. | Often low yields, requires high temperatures, mechanism can be complex. |
| Vilsmeier-Haack Reaction | Vilsmeier reagent | DMF, POCl₃ (or SOCl₂) | 3 - 7 hours | 0 - 80 | Moderate to Good | Mild reaction conditions, versatile for electron-rich aromatics.[5][6] | Reagents are moisture-sensitive, requires anhydrous conditions. |
| Magnesium-Mediated Formylation | Paraformaldehyde | MgCl₂, Triethylamine (Et₃N), Paraformaldehyde | 2 - 4 hours | Reflux (e.g., in THF or ACN) | 70 - 90+[7][8] | High yields, excellent ortho-selectivity, avoids harsh reagents. | Requires strictly anhydrous conditions, more expensive reagents.[9] |
Experimental Protocols
Reimer-Tiemann Reaction
This classical method involves the reaction of 1-naphthol with chloroform in the presence of a strong base. The reactive electrophile is dichlorocarbene, generated in situ.[10]
Materials:
-
1-Naphthol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, concentrated and dilute)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 1-naphthol (e.g., 0.1 mol, 14.4 g) and ethanol (e.g., 60 mL).
-
Start the stirrer and rapidly add a solution of sodium hydroxide (e.g., 0.75 mol, 30 g) in water (e.g., 65 mL).
-
Heat the resulting solution to 70-80°C on a steam or oil bath.
-
Begin the dropwise addition of chloroform (e.g., 0.16 mol, 13 mL) at a rate that maintains gentle reflux. The reaction is often exothermic, so external heating may be reduced or removed once the reaction initiates.[2]
-
After the addition is complete (typically over 1-1.5 hours), continue stirring and maintaining the temperature for an additional hour.
-
Remove the excess chloroform and ethanol by distillation.
-
Cool the residue and carefully acidify with dilute hydrochloric acid until the solution is acidic to Congo red paper.
-
The product, this compound, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by vacuum distillation.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[3][4]
Materials:
-
1-Naphthol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (H₂SO₄, concentrated and dilute)
Procedure:
-
Prepare the glyceroboric acid medium by heating a mixture of glycerol and boric acid.
-
In a separate flask, intimately mix 1-naphthol (e.g., 0.1 mol, 14.4 g) and hexamethylenetetramine (e.g., 0.1 mol, 14.0 g).
-
Add the 1-naphthol/HMTA mixture to the hot (150-160°C) glyceroboric acid medium with vigorous stirring.
-
Maintain the temperature for approximately 15-20 minutes.
-
Allow the reaction mixture to cool slightly and then hydrolyze the intermediate by adding a mixture of concentrated sulfuric acid and water.
-
The product is typically isolated by steam distillation of the acidified reaction mixture.
-
The collected distillate containing this compound can be further purified by extraction and recrystallization.
Vilsmeier-Haack Reaction
This method employs the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[5][11]
Materials:
-
1-Naphthol
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphoryl Chloride (POCl₃)
-
1,2-Dichloroethane or other suitable anhydrous solvent
-
Sodium Acetate (NaOAc)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (e.g., 1.1 equivalents) to 0°C.
-
Slowly add phosphoryl chloride (e.g., 1.1 equivalents) dropwise with stirring, maintaining the temperature at 0°C. Allow the mixture to stir for a short period to form the Vilsmeier reagent.
-
Dissolve 1-naphthol (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane or excess DMF).
-
Add the 1-naphthol solution to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 3-6 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for a further period to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Magnesium-Mediated Ortho-Formylation
This highly regioselective method utilizes a magnesium salt to form a chelate with 1-naphthol, directing the formylation by paraformaldehyde exclusively to the ortho position.[7][12]
Materials:
-
1-Naphthol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N, anhydrous)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Hydrochloric Acid (HCl, 1N)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (e.g., 2.0 equivalents) and paraformaldehyde (e.g., 3.0 equivalents).
-
Add anhydrous THF (or acetonitrile) via syringe, followed by the dropwise addition of anhydrous triethylamine (e.g., 2.0 equivalents). Stir the mixture for 10 minutes.
-
Add a solution of 1-naphthol (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Heat the mixture to reflux (approximately 75°C in THF) for 2-4 hours. The mixture should turn a bright orange-yellow color.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the ortho-formylation of 1-naphthol by the different methods.
Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann reaction.
Duff Reaction Mechanism
Caption: Simplified mechanism of the Duff reaction.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
Magnesium-Mediated Formylation Workflow
Caption: Experimental workflow for MgCl₂-mediated formylation.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Yellow to brown crystalline powder.
-
Melting Point: 53-57 °C[13]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aldehydic proton (singlet, ~10.5-11.0 ppm), the hydroxyl proton (singlet, variable), and the aromatic protons on the naphthalene ring.
-
IR (KBr): Characteristic absorption bands will be present for the hydroxyl group (O-H stretch, broad, ~3200-3400 cm⁻¹), the aromatic C-H stretch (~3050 cm⁻¹), the conjugated aldehyde carbonyl group (C=O stretch, ~1650 cm⁻¹), and aromatic C=C stretching vibrations (~1600, 1580, 1470 cm⁻¹).[14][15]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 172.18.[1]
Conclusion
The synthesis of this compound from 1-naphthol can be accomplished through several methods, each with its own set of advantages and limitations. For high yields and excellent regioselectivity, the magnesium-mediated formylation using paraformaldehyde is a superior method, albeit requiring stringent anhydrous conditions. The Reimer-Tiemann reaction is a classic and cost-effective approach, but it often suffers from lower yields. The Duff and Vilsmeier-Haack reactions offer alternative routes with moderate success. The choice of the optimal synthetic pathway will ultimately be dictated by the specific requirements of the researcher or process chemist, including scale, purity requirements, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
- 1. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104387217A - Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. synarchive.com [synarchive.com]
- 14. This compound | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spcmc.ac.in [spcmc.ac.in]
Spectroscopic Profile of 1-hydroxy-2-naphthaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-hydroxy-2-naphthaldehyde, a key intermediate in organic synthesis and the development of novel pharmaceutical agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.
Introduction
This compound is a bifunctional aromatic compound containing both a hydroxyl and an aldehyde group, making it a versatile building block for the synthesis of a wide range of chemical entities, including Schiff bases, chalcones, and various heterocyclic systems. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the analysis of reaction kinetics and product formation.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented below are for spectra typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.5 - 11.5 | s (broad) | - | Ar-OH |
| ~9.9 | s | - | -CH O |
| ~7.0 - 8.2 | m | - | Ar-H |
Note: The chemical shifts of the aromatic protons are complex and appear as a series of multiplets in the downfield region of the spectrum. The broadness of the hydroxyl proton peak is indicative of hydrogen bonding.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | C HO |
| ~160 - 165 | C -OH |
| ~110 - 140 | Aromatic C |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (intramolecular hydrogen-bonded) |
| ~2850 and ~2750 | Medium | C-H stretch (aldehyde) |
| ~1650 | Strong | C=O stretch (aldehyde, conjugated) |
| 1500 - 1600 | Medium to Strong | C=C stretch (aromatic) |
| ~1200 | Medium | C-O stretch (phenol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. In solution, this compound exhibits characteristic absorption bands.
Table 4: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Solvent | Assignment |
| ~300 | Methanol | π → π* transition |
| ~370 | Methanol | π → π* transition (intramolecular H-bond)[1] |
| ~410 - 428 | Methanol | n → π* transition (keto-enol tautomer)[1] |
Note: The absorption maxima can be influenced by the solvent polarity. The presence of multiple bands is attributed to the existence of different conformers and tautomeric forms in solution.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-600 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 1-hydroxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 1-hydroxy-2-naphthaldehyde (HN12). HN12 serves as a significant model system for studying ultrafast photo-tautomerization due to its distinct photophysical properties. This document details the underlying mechanisms, summarizes key quantitative data, outlines experimental and computational protocols for its study, and explores its potential applications, particularly in the realm of fluorescent probes and sensors. The information presented herein is intended to be a valuable resource for researchers and professionals working in physical chemistry, materials science, and drug development.
Introduction to ESIPT in this compound
Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule in its electronically excited state.[1] This process typically occurs in molecules possessing both a proton-donating and a proton-accepting group in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond (IMHB). The ESIPT process follows a four-level photochemical cycle (enol ground state, enol excited state, keto excited state, and keto ground state), which results in a large Stokes shift between the absorption and emission spectra.[2]
This compound (HN12) is a prototypical ESIPT molecule.[3] In its ground state, it exists predominantly in the enol form, stabilized by an IMHB between the hydroxyl and carbonyl groups. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, leading to an ultrafast transfer of the proton to form the keto tautomer in the excited state.[2] This keto tautomer is responsible for the characteristic, large Stokes-shifted fluorescence. The ESIPT process in HN12 is known to be extremely rapid, often occurring on the femtosecond to picosecond timescale.[4]
The photophysical properties of HN12 are highly sensitive to its environment, including solvent polarity and the presence of supramolecular assemblies, making it a valuable probe for studying microheterogeneous systems.[3][5]
Photophysical Properties and Quantitative Data
The photophysical behavior of HN12 is characterized by distinct absorption and emission bands corresponding to its different conformational and tautomeric forms. In the ground state, HN12 can exist as an open conformer and an intramolecularly hydrogen-bonded closed conformer.[2] The closed conformer is responsible for the ESIPT process.
Solvatochromism: Absorption and Emission Spectra
The absorption and emission characteristics of HN12 are significantly influenced by the solvent environment, a phenomenon known as solvatochromism.[6] In nonpolar solvents, the emission spectrum is typically dominated by the large Stokes-shifted fluorescence from the keto tautomer. In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially leading to dual emission or quenching of the ESIPT fluorescence.
Table 1: Photophysical Data for this compound in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Cyclohexane | ~370 | ~540 | ~10000 | τ₁ = 0.722 (a₁ = 0.91), τ₂ = 1.75 (a₂ = 0.09) | [5] |
| Acetonitrile | ~370 | ~530 | ~9500 | Not explicitly found | [6] |
| Ethanol | ~370, ~428 (weak) | ~550 | ~10000 | Not explicitly found | [4] |
| Water | ~300, ~375, ~428 | ~488 | ~5000 | τ₁ = 0.087 (a₁ = 0.91), τ₂ = 0.588 (a₂ = 0.09) | [5] |
Note: The absorption band around 300 nm is attributed to the open conformer, ~375 nm to the closed (intramolecularly hydrogen-bonded) conformer, and ~428 nm to intermolecularly hydrogen-bonded species in protic solvents.[4][5] The biexponential fluorescence decay suggests the presence of multiple excited-state species or complex decay pathways.[5]
ESIPT Mechanism and Signaling Pathway
The ESIPT process in HN12 can be visualized as a signaling pathway initiated by photoexcitation.
Caption: The four-level photocycle of ESIPT in this compound.
Experimental and Computational Protocols
The study of ESIPT in HN12 involves a combination of spectroscopic and computational techniques.
Synthesis of this compound
While a specific protocol for this compound was not found, a common method for the synthesis of its isomer, 2-hydroxy-1-naphthaldehyde, is the Reimer-Tiemann reaction, which can be adapted.[5]
Protocol: Synthesis of Hydroxy-naphthaldehydes (General)
-
Reactants: Dissolve the corresponding naphthol isomer in ethanol in a three-necked flask equipped with a reflux condenser and stirrer.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the flask.
-
Reaction Initiation: Heat the solution to 70-80°C and add chloroform dropwise. The reaction is often indicated by a color change.
-
Reflux: Maintain a gentle reflux by controlling the rate of chloroform addition.
-
Workup: After the reaction is complete, remove excess ethanol and chloroform by distillation.
-
Acidification: Acidify the residue with hydrochloric acid until acidic to Congo red paper.
-
Purification: The product, which may separate as an oil, is then purified by washing with hot water and subsequent distillation under reduced pressure or recrystallization from a suitable solvent like ethanol.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and to study the solvatochromic effects.
Protocol:
-
Sample Preparation: Prepare stock solutions of HN12 in a high-purity solvent (e.g., ethanol). Prepare working solutions in various solvents of spectroscopic grade with concentrations in the micromolar range to avoid aggregation.
-
Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.
-
Absorption Spectra: Record the absorption spectra over a range of ~250-600 nm.
-
Emission Spectra: Record the emission spectra by exciting the sample at the long-wavelength absorption maximum (~370 nm). The emission is typically scanned from ~400 nm to 700 nm.
-
Excitation Spectra: Record the excitation spectra by setting the emission monochromator to the maximum of the tautomer fluorescence (~540 nm) and scanning the excitation wavelength.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetimes of the excited species.
Protocol:
-
Instrumentation: Use a time-correlated single photon counting (TCSPC) system.[7] The excitation source is typically a pulsed laser or a light-emitting diode.
-
Excitation: Excite the sample at a wavelength corresponding to the absorption of the enol form (e.g., ~370 nm).
-
Data Acquisition: Collect the fluorescence decay profiles at the emission maximum of the keto tautomer.
-
Data Analysis: The decay curves are fitted to a multi-exponential function to determine the fluorescence lifetimes and their relative contributions. An instrument response function (IRF) is measured using a scattering solution to deconvolute the instrument's response from the sample's decay.[8]
Computational Chemistry (DFT and TD-DFT)
Objective: To model the ground and excited state geometries, predict electronic transitions, and investigate the potential energy surface of the proton transfer reaction.[9]
Protocol:
-
Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Ground State Optimization: Optimize the geometry of the enol and keto forms of HN12 in the ground state using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]
-
Excited State Optimization: Optimize the geometries of the first singlet excited state for both tautomers using Time-Dependent DFT (TD-DFT) with the same functional and basis set.
-
Spectra Prediction: Calculate the vertical excitation energies (absorption) and emission energies (fluorescence) using TD-DFT.
-
Potential Energy Surface (PES) Scan: To investigate the ESIPT barrier, perform a relaxed PES scan by systematically varying the O-H bond length and the H...O distance along the proton transfer coordinate in the first excited state.
-
Experimental/Computational Workflow
The investigation of ESIPT in a molecule like HN12 follows a logical workflow.
Caption: A typical workflow for the comprehensive study of ESIPT in HN12.
Applications and Future Directions
The unique photophysical properties of this compound and similar ESIPT-displaying molecules make them highly attractive for various applications:
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for their use in sensing polarity, viscosity, and the presence of specific analytes.[3]
-
Biological Imaging: As ESIPT probes, they can be used to study biological systems, such as protein binding and denaturation, and to probe biomimetic environments.[3][10]
-
Materials Science: ESIPT molecules are being explored for applications in organic light-emitting diodes (OLEDs), photostabilizers, and molecular switches.[11]
Future research will likely focus on the rational design of new HN12 derivatives with tailored photophysical properties, such as red-shifted emissions for deeper tissue imaging and enhanced quantum yields for brighter probes. Further elucidation of the role of competing processes, such as intermolecular proton transfer, will also be crucial for optimizing their performance in various applications.
Conclusion
This compound remains a cornerstone molecule for the study of excited-state intramolecular proton transfer. Its well-defined structure and pronounced ESIPT characteristics provide a robust platform for fundamental research and the development of advanced functional materials. This guide has summarized the key aspects of its photophysics, provided practical experimental and computational guidelines, and highlighted its potential applications. It is hoped that this resource will facilitate further research and innovation in this exciting field.
References
- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Schiff Bases of 1-Hydroxy-2-Naphthaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal phenomenon of tautomerism in Schiff bases derived from 1-hydroxy-2-naphthaldehyde. A thorough understanding of the delicate equilibrium between the phenol-imine and keto-amine tautomeric forms is crucial for the rational design of novel therapeutic agents, molecular switches, and advanced materials. This document provides a comprehensive overview of the structural and environmental factors governing this tautomerism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.
Introduction: The Significance of Tautomerism
Schiff bases synthesized from this compound are a class of compounds that exhibit pronounced tautomerism, existing as an equilibrium mixture of two primary forms: the phenol-imine and the keto-amine tautomers.[1][2] This intramolecular proton transfer is a dynamic process influenced by a variety of factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH.[3][4][5] The distinct electronic and structural characteristics of each tautomer significantly impact the molecule's spectroscopic properties, chemical reactivity, and biological activity. Consequently, the ability to predict and control this tautomeric equilibrium is a key objective in the fields of medicinal chemistry and materials science.
The phenol-imine form is characterized by an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen (O-H···N), while the keto-amine form features a hydrogen bond between the amine proton and the carbonyl oxygen (N-H···O).[1] The position of this equilibrium can dramatically alter a compound's pharmacological profile, as the two forms may exhibit different binding affinities for biological targets.
The Tautomeric Equilibrium
The tautomeric equilibrium between the phenol-imine and the keto-amine forms of Schiff bases derived from this compound can be represented as follows:
The equilibrium constant, KT, is defined as the ratio of the concentration of the keto-amine form to the phenol-imine form (KT = [Keto-Amine]/[Phenol-Imine]).[4]
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar keto-amine tautomer, thus shifting the equilibrium towards its formation.[3][5] Conversely, non-polar solvents favor the less polar phenol-imine form. For instance, in a study of an unsubstituted this compound Schiff base, the tautomerization constant (KT) was found to be 0.20 in cyclohexane (a non-polar solvent) and 1.49 in ethanol (a polar protic solvent), clearly demonstrating the significant influence of solvent polarity.[3]
Substituent Effects
The electronic nature of substituents on the aniline ring of the Schiff base can also modulate the tautomeric equilibrium. Both electron-donating (e.g., -OCH3, -N(CH3)2) and electron-withdrawing (e.g., -CN, -NO2) groups have been observed to decrease the tautomerization constant (KT), irrespective of solvent polarity.[3] This suggests a more complex interplay of electronic and steric factors in governing the relative stabilities of the tautomers.
Quantitative Data on Tautomerism
The following tables summarize key quantitative data from various studies on the tautomerism of this compound Schiff bases.
Table 1: Tautomerization Constants (KT) in Different Solvents
| Substituent (on aniline ring) | Solvent | KT | Reference |
| Unsubstituted | Cyclohexane | 0.20 | [3] |
| Unsubstituted | Ethanol | 1.49 | [3] |
| 4-OCH3 | Cyclohexane | 0.15 | [3] |
| 4-OCH3 | Ethanol | 1.10 | [3] |
| 4-NO2 | Cyclohexane | 0.10 | [3] |
| 4-NO2 | Ethanol | 0.75 | [3] |
Table 2: Thermodynamic Parameters for Tautomerism
| Substituent (on aniline ring) | Solvent | ΔHT (kJ/mol) | ΔST (J/mol·K) | Reference |
| Unsubstituted | Methylcyclohexane/Toluene | -2.1 | -15 | [6] |
| 4-OCH3 | Methylcyclohexane/Toluene | -2.5 | -18 | [6] |
| 4-NO2 | Methylcyclohexane/Toluene | -1.7 | -12 | [6] |
Table 3: UV-Vis Absorption Maxima (λmax) for Tautomeric Forms
| Tautomeric Form | Solvent | λmax (nm) | Reference |
| Phenol-Imine | Toluene | < 400 | [2] |
| Keto-Amine | Toluene | > 400 | [2] |
| Phenol-Imine | Acetonitrile | < 400 | [2] |
| Keto-Amine | Acetonitrile | > 400 | [2] |
Experimental Protocols
A logical workflow for the investigation of tautomerism in these Schiff bases is outlined below.
Synthesis of Schiff Bases
A general procedure for the synthesis of Schiff bases from this compound is as follows:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the corresponding substituted aniline (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
UV-Vis Spectroscopy for Tautomeric Analysis
UV-Vis spectroscopy is a powerful technique for studying the tautomeric equilibrium in solution.[2] The distinct electronic transitions of the phenol-imine and keto-amine forms give rise to separate absorption bands.
-
Prepare stock solutions of the purified Schiff base in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol).
-
For each solvent, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically in the range of 10-4 to 10-5 M).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm) using a double-beam spectrophotometer.
-
Identify the absorption bands corresponding to the phenol-imine (typically < 400 nm) and keto-amine (> 400 nm) tautomers.[2]
-
To determine the tautomerization constant (KT), the molar absorptivity of at least one of the tautomers needs to be known or estimated. This can sometimes be achieved by shifting the equilibrium completely to one side (e.g., by using a highly non-polar solvent for the phenol-imine form or a highly polar one for the keto-amine form).
-
The ratio of the tautomers can then be calculated from the absorbance values at the respective λmax using the Beer-Lambert law.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information about the tautomers in solution. Both ¹H and ¹³C NMR are valuable tools.[7]
-
Prepare solutions of the Schiff base in deuterated solvents of varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).
-
Acquire ¹H NMR spectra. Key signals to observe are:
-
The hydroxyl proton (O-H) of the phenol-imine form, which is typically a broad singlet at a downfield chemical shift.
-
The amine proton (N-H) of the keto-amine form, which may appear as a doublet due to coupling with the adjacent methine proton.
-
The azomethine proton (-CH=N-), whose chemical shift is sensitive to the tautomeric state.
-
-
Acquire ¹³C NMR spectra. The chemical shift of the carbon atom attached to the oxygen (C-O) is particularly informative. In the phenol-imine form, this carbon resonates at a typical aromatic C-O chemical shift, while in the keto-amine form, it exhibits a downfield shift characteristic of a carbonyl carbon.[8]
-
The relative integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to estimate the tautomeric ratio.
Conclusion
The tautomerism of Schiff bases derived from this compound is a multifaceted phenomenon with significant implications for their application in drug design and materials science. A comprehensive understanding and the ability to manipulate the phenol-imine/keto-amine equilibrium are paramount for the development of molecules with desired properties. This guide provides a foundational framework for researchers, summarizing the key factors influencing this equilibrium, presenting relevant quantitative data, and outlining detailed experimental protocols for its investigation. Further research, including advanced computational studies and the exploration of a wider range of substituents and solvent systems, will continue to deepen our understanding of this fascinating aspect of molecular chemistry.
References
- 1. NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Tautomerism in this compound Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR | Semantic Scholar [semanticscholar.org]
- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Ascendant Trajectory of 1-Hydroxy-2-Naphthaldehyde Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery and development, the versatile scaffold of 1-hydroxy-2-naphthaldehyde has emerged as a privileged structure, giving rise to a plethora of derivatives with significant therapeutic potential. This in-depth technical guide offers a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action of these promising compounds. The core focus is on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Synthesis of this compound Derivatives: A Methodological Overview
The synthetic versatility of this compound allows for the facile generation of diverse chemical entities, most notably Schiff bases and carboxanilides.
General Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through a condensation reaction between this compound and a primary amine.
Experimental Protocol:
-
Dissolution: Equimolar amounts of this compound and the desired primary amine are dissolved in a suitable solvent, commonly ethanol or methanol.
-
Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction.
-
Reaction: The mixture is refluxed for a period ranging from a few hours to several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.
General Synthesis of Carboxanilide Derivatives
Carboxanilides are synthesized from the related 1-hydroxy-2-naphthoic acid, which can be derived from this compound. The synthesis often involves the amidation of the carboxylic acid with an aniline derivative. A notable method is microwave-assisted synthesis.[1]
Experimental Protocol (Microwave-Assisted):
-
Activation: 1-hydroxy-2-naphthoic acid is dissolved in a high-boiling point solvent like chlorobenzene. A carboxyl group activating agent, such as phosphorus trichloride, is added.
-
Amine Addition: The desired substituted aniline is added to the reaction mixture.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a temperature of 120-130°C for a specified time, typically around 50 minutes.[1]
-
Work-up: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include washing with aqueous solutions and solvent evaporation.
-
Purification: The final product is purified by column chromatography or recrystallization.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The data below summarizes the in vitro anticancer activity of selected derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthol Diazenyl Schiff Base | NS-2 | HT-29 (Colon) | 4-19 | [2] |
| Naphthol Diazenyl Schiff Base | NS-8 | HT-29 (Colon) | 4-19 | [2] |
| Naphthol Diazenyl Schiff Base | NS-21 | HT-29 (Colon) | 4-19 | [2] |
| Naphthol Diazenyl Schiff Base | NS-23 | HT-29 (Colon) | 4-19 | [2] |
| Naphthoquinone-Naphthol | Compound 13 | HCT116 (Colon) | 1.18 | [3] |
| Naphthoquinone-Naphthol | Compound 13 | PC9 (Lung) | 0.57 | [3] |
| Naphthoquinone-Naphthol | Compound 13 | A549 (Lung) | 2.25 | [3] |
| Chalcone | Chalcone A1 | K562 (Leukemia) | ~1.5 - 40 | [4] |
| Chalcone | Chalcone A1 | Jurkat (Leukemia) | ~1.5 - 40 | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of these derivatives are often mediated through the induction of apoptosis and interference with key cellular signaling pathways.
A notable example is the mechanism of action for 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC), which induces apoptosis through a multi-faceted approach.[5][6] HDNC activates the extrinsic apoptosis pathway by upregulating TNF-α, TNFR1, and TRADD, leading to the activation of caspase-8.[5][6] This initiates a caspase cascade, including the cleavage of Bid to tBid, which in turn activates the intrinsic mitochondrial pathway, resulting in cytochrome c release and activation of caspase-3.[5][6] Furthermore, HDNC inhibits the pro-survival PI3K/Akt and ERK signaling pathways and suppresses the activation of the transcription factor NF-κB.[5][6]
Another relevant pathway, particularly for naphthoquinone-naphthol derivatives, involves the downregulation of the EGFR/PI3K/Akt signaling cascade, which is crucial for cell proliferation and survival.[3]
Antimicrobial Activity of this compound Derivatives
A wide array of this compound derivatives, including Schiff bases and their metal complexes, exhibit potent antimicrobial activity against various bacterial and fungal strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | |
| Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | |
| Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | |
| Naphthamide | Compound 8b | Escherichia coli | 16 | [4] |
| Naphthamide | Compound 8b | Streptococcus faecalis | 16 | [4] |
| Naphthamide | Compound 8b | Salmonella enterica | 16 | [4] |
| Naphthamide | Compound 8b | MSSA | 8 | [4] |
| Naphthamide | Compound 8b | MRSA | 16 | [4] |
| 2-hydroxynaphthalene-1-carboxanilide | Compound 22 | E. coli | 23.2 µM | [7] |
| 2-hydroxynaphthalene-1-carboxanilide | Compound 13 | Antistaphylococcal | 54.9 µM | [7] |
| 2-hydroxynaphthalene-1-carboxanilide | Compound 27 | Antibacterial/Antimycobacterial | 0.3 - 92.6 µM | [7] |
Experimental Workflow for Antimicrobial Screening
The antimicrobial efficacy of these compounds is typically evaluated using standard microbiological assays.
Conclusion
Derivatives of this compound represent a rich source of biologically active compounds with significant potential in medicinal chemistry. Their straightforward synthesis, coupled with their potent and varied biological activities, makes them attractive candidates for further investigation in the quest for novel anticancer and antimicrobial agents. The insights into their mechanisms of action, particularly the modulation of key signaling pathways, provide a rational basis for the design and development of next-generation therapeutics based on this versatile scaffold. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are crucial next steps in translating their in vitro promise into clinical reality.
References
- 1. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of apoptosis by 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, a novel compound from Aegle marmelos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Activation of apoptosis by 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, a novel compound from Aegle marmelos. | Semantic Scholar [semanticscholar.org]
- 7. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-Hydroxy-2-naphthaldehyde: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 1-hydroxy-2-naphthaldehyde (CAS Number: 574-96-9), a crucial aromatic aldehyde for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles and methodologies required to assess these critical physicochemical properties.
Introduction to this compound
This compound is a naphthol derivative and a member of the naphthaldehyde class of compounds.[1] Its structure, featuring a hydroxyl group and an aldehyde group on the naphthalene ring, suggests the potential for diverse intermolecular interactions that govern its solubility and stability. An intramolecular hydrogen bond between the hydroxyl and aldehyde groups contributes to its overall stability. It is imperative to distinguish this compound from its isomer, 2-hydroxy-1-naphthaldehyde (CAS Number: 708-06-5), as their physical and chemical properties, including solubility, can differ significantly.[2][3]
Solubility Profile
Precise quantitative solubility data for this compound in common solvents is not extensively documented. However, based on the general principles of solubility for aromatic aldehydes and related compounds, a qualitative assessment can be made. A safety data sheet for this compound (CAS 574-96-9) explicitly states "no data available" for solubility.[4]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Low | The non-polar naphthalene ring dominates the molecule's character, limiting solubility in water despite the presence of polar hydroxyl and aldehyde groups. |
| Methanol, Ethanol | Soluble | The alcohol's alkyl chain can interact with the naphthalene ring, while its hydroxyl group can form hydrogen bonds with the solute. | |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the hydroxyl group of this compound. |
| Non-Polar | Toluene, Chloroform, Ether, Hexane | Soluble to Sparingly Soluble | Aromatic solvents like toluene are likely to be good solvents due to pi-pi stacking interactions. Solubility is expected to decrease in non-polar aliphatic solvents like hexane. |
Stability Characteristics
Storage and Handling:
-
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Some sources indicate that the compound is "air sensitive," suggesting that storage under an inert atmosphere may be advisable to prevent oxidation.[5]
Degradation Pathways: Detailed studies on the specific degradation pathways of this compound are lacking. However, potential degradation mechanisms for naphthaldehydes could involve oxidation of the aldehyde group to a carboxylic acid. The microbial degradation of naphthalene and its derivatives often proceeds through hydroxylation and ring cleavage, though it is not confirmed that this compound follows these specific metabolic routes.[6][7]
Table 2: Summary of Stability Information for this compound
| Condition | Stability Profile | Recommendations and Considerations |
| Light Exposure | Data not available. Aromatic aldehydes can be susceptible to photodecomposition. | Store in light-resistant containers. Conduct photostability studies as per ICH Q1B guidelines. |
| Temperature | Data not available. Elevated temperatures can accelerate degradation. | Store at controlled room temperature or as recommended by the supplier. |
| pH | Data not available. The phenolic hydroxyl group can be deprotonated under basic conditions, which may affect stability. | Assess stability in buffered solutions across a relevant pH range. |
| Oxidation | Indicated to be "air sensitive". The aldehyde group is susceptible to oxidation. | Handle and store under an inert atmosphere (e.g., nitrogen, argon). Avoid contact with strong oxidizing agents. |
Experimental Protocols
Given the absence of comprehensive data, researchers will need to determine the solubility and stability of this compound experimentally. The following sections outline standard methodologies.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][9]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent of interest
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visible.
-
Equilibration: Place the flask in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of HCl (acidic), NaOH (basic), and H₂O₂ (oxidative)
-
Purified water
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the sample solution and heat.
-
Basic Hydrolysis: Add NaOH to the sample solution and heat.
-
Oxidative Degradation: Add H₂O₂ to the sample solution.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures.
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points from each stress condition.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and any formed degradation products.
Visualizations
The following diagrams illustrate generalized workflows for assessing the solubility and stability of a compound like this compound.
Caption: A generalized workflow for determining the solubility of this compound.
References
- 1. This compound | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-1-naphthaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Naphthalenecarboxaldehyde, 2-hydroxy- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. labproinc.com [labproinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Notes: 1-Hydroxy-2-Naphthaldehyde as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-hydroxy-2-naphthaldehyde and its derivatives have emerged as versatile platforms for the design of fluorescent probes for the selective and sensitive detection of various metal ions. These compounds serve as excellent fluorophores due to their high quantum yields and sensitivity to the chemical environment.[1][2] By modifying the this compound scaffold, typically through the formation of Schiff bases or hydrazones, researchers can create "turn-on" or "turn-off" fluorescent sensors for a range of metal ions, including aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1][2][3] The detection mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Internal Charge Transfer (ICT).[1][4][5] Upon binding to a target metal ion, the photophysical properties of the naphthalene fluorophore are modulated, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.[1][6] These probes are valuable tools in analytical chemistry, environmental monitoring, and cellular biology, offering insights into the roles of metal ions in various biological and chemical processes.[1]
Signaling Pathways and Sensing Mechanisms
The fluorescence response of this compound-based probes upon metal ion binding is primarily governed by two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
In a typical "turn-on" sensor design, the probe exhibits weak fluorescence in its free state. This is often due to a PET process where the lone pair of electrons on the imine nitrogen can be transferred to the excited naphthaldehyde fluorophore, quenching its fluorescence.[1][7] Upon coordination with a metal ion, these lone pair electrons become engaged in the metal complex, inhibiting the PET process. This chelation event restricts intramolecular rotations and vibrations, leading to a more rigid structure that enhances the fluorescence quantum yield, resulting in a "turn-on" response.[1][4][7]
Signaling pathway for a "turn-on" fluorescent probe.
Quantitative Data Summary
The following table summarizes the performance of various fluorescent probes derived from this compound for the detection of different metal ions.
| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Linear Range | Fold Enhancement | Reference |
| P1 (Schiff base with 2-Aminoethanol) | Al³⁺ | 0.66 µM | 2-100 µM | ~100-fold | [8] |
| F6 (Naphthalene derivative) | Al³⁺ | 8.73 x 10⁻⁸ M | 1-14 µM | - | [5] |
| ITEC (Schiff base derivative) | Al³⁺ | 2.19 nM | - | "Turn-on" | [9] |
| FOB (Biphenyl derivative) | Al³⁺ | 1.27 nM | - | "Turn-on" | [2] |
| HINH (Hydrazone with Isoniazid) | Al³⁺ | 1.0 x 10⁻⁸ M | - | Colorimetric | [10] |
| FOB (Biphenyl derivative) | Zn²⁺ | 1.02 nM | - | "Turn-on" | [2] |
| Probe 1 (Naphthaldehyde-2-pyridinehydrazone) | Zn²⁺ | 0.17 µM | 0.6-6.0 µM | 19-fold | [11] |
| Probe-16 (Schiff base) | Zn²⁺ | 0.068 µM | - | "Turn-on" | [3] |
| HMHEB (Hydrazone derivative) | Cu²⁺ | 0.491 µM | - | - | [12] |
| NNM (Schiff base) | Cu²⁺ | Nanomolar range | - | Quenching | [13] |
| HMHEB (Hydrazone derivative) | Pd²⁺ | 0.980 µM | - | - | [12] |
| NNM (Schiff base) | Ni²⁺ | Nanomolar range | - | Quenching | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-Based Fluorescent Probe (Schiff Base)
This protocol describes the synthesis of a Schiff base probe via a condensation reaction.[1]
Materials:
-
This compound
-
An appropriate amine (e.g., salicylhydrazide, 2-aminoethanol)[1][8]
-
Ethanol
-
Round-bottom flask
-
Reflux apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of the selected amine in 30-40 mL of ethanol in a round-bottom flask.[1][8]
-
Stir the mixture and heat it to reflux (approximately 80°C) for 4 hours.[1][8]
-
After the reaction is complete, cool the mixture to room temperature, which should result in the formation of a precipitate.[1]
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol and water to remove any unreacted starting materials.[1]
-
Dry the final product in a vacuum oven.
Protocol 2: General Procedure for Metal Ion Detection in Solution
This protocol outlines the steps for using a this compound-based probe for the fluorometric detection of metal ions in an aqueous or semi-aqueous solution.[1]
Experimental workflow for metal ion detection.
Materials:
-
Stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., 1 mM in deionized water)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Solution Preparation: Prepare test solutions by adding the appropriate buffer to a cuvette.
-
Probe Addition: Add a small aliquot of the probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).[1]
-
Initial Measurement: Record the initial fluorescence spectrum of the probe solution.[1]
-
Titration: Incrementally add aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.[1]
-
Data Acquisition: Record the fluorescence spectrum after each addition of the metal ion.[1]
-
Selectivity Studies: To assess selectivity, repeat steps 2-5 with a range of different metal ions.[8]
-
Competition Experiments: To evaluate interference, add the target metal ion to a solution of the probe that has been pre-mixed with other potentially interfering ions.
Protocol 3: Cellular Imaging of Metal Ions
This protocol provides a general guideline for staining cells with a this compound-based probe for fluorescence microscopy.
Materials:
-
Cultured cells on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Probe stock solution
-
Metal ion solution (for studying exogenous metal ion uptake)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells (e.g., HeLa or HepG2) on glass coverslips to the desired confluency.
-
Metal Ion Loading (Optional): To visualize the probe's response to an influx of metal ions, treat the cells with the desired concentration of the target metal ion in PBS for 30 minutes at 37°C. For imaging endogenous metal ions, this step can be omitted.
-
Washing: Gently wash the cells three times with PBS to remove excess metal ions and media.
-
Probe Incubation: Add the probe to the cells at a final concentration (e.g., 10 µM) in PBS and incubate for 30 minutes at 37°C.
-
Final Wash: Wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Mount the coverslip on a microscope slide and image the cells using the appropriate filter set for the naphthaldehyde-based fluorophore.
Conclusion
Fluorescent probes derived from this compound are powerful analytical tools for the selective and sensitive detection of a variety of metal ions.[1] The straightforward synthesis, coupled with the robust "turn-on" fluorescence signaling mechanism, makes them highly adaptable for applications in chemistry, biology, and medicine. The protocols and data presented here provide a foundational guide for researchers to utilize these versatile probes in their own studies, with the potential for further refinement to enhance selectivity, sensitivity, and cellular localization.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel turn on fluorescent probe for the determination of Al3+ and Zn2+ ions and its cells applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 4. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Hydroxy-2-Naphthaldehyde in the Synthesis of Fluorescent pH Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent pH sensors derived from 1-hydroxy-2-naphthaldehyde. The content is designed to guide researchers in the development of novel pH-sensitive probes for various applications, including intracellular pH monitoring.
Introduction: The Potential of this compound in pH Sensing
This compound is a versatile building block for the synthesis of fluorescent chemosensors. Its naphthalene core provides a rigid, aromatic platform with inherent fluorescence, while the hydroxyl and aldehyde functional groups offer convenient handles for chemical modification. The hydroxyl group, in particular, can act as a protonation/deprotonation site, making it an excellent candidate for the development of pH-sensitive fluorescent probes.
The general principle behind pH sensors derived from this scaffold involves the modulation of the fluorophore's electronic properties upon changes in pH. This is often achieved through mechanisms such as Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). By strategically coupling this compound with other molecular fragments, it is possible to fine-tune the sensor's pKa, emission wavelength, and turn-on/ratiometric response.
Synthesis of a Hypothetical pH Sensor: A Schiff Base Approach
A common and effective strategy for developing fluorescent sensors from this compound is the formation of a Schiff base. This involves the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine linkage can influence the electronic properties of the naphthalene fluorophore and introduce additional functionalities for targeting or modulating the sensor's properties.
Here, we propose the synthesis of a hypothetical fluorescent pH sensor, HN-Py , by reacting this compound with 2-aminopyridine. The pyridine moiety is introduced as a potential protonation site to modulate the fluorescence in response to pH changes.
Signaling Pathway of a Hypothetical Schiff Base pH Sensor
The proposed signaling mechanism for HN-Py involves the protonation and deprotonation of the phenolic hydroxyl group and the pyridine nitrogen, which alters the electronic properties of the molecule and, consequently, its fluorescence emission.
Caption: Proposed pH sensing mechanism for a this compound-based Schiff base sensor.
Experimental Protocols
Synthesis of a this compound Schiff Base Fluorescent pH Sensor (HN-Py)
This protocol is adapted from general Schiff base synthesis procedures.
Materials:
-
This compound
-
2-aminopyridine
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 2-aminopyridine (1.0 mmol) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base product (HN-Py).
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
General Protocol for pH Titration and pKa Determination
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO or ethanol).
-
Britton-Robinson buffer solutions of varying pH (e.g., pH 2 to 12).
-
Fluorometer.
Procedure:
-
Prepare a series of solutions containing the fluorescent sensor at a final concentration of 10 µM in Britton-Robinson buffer of different pH values.
-
Incubate the solutions for a few minutes to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The pKa can be determined by fitting the titration curve to the Henderson-Hasselbalch equation.
Protocol for Intracellular pH Measurement
This protocol provides a general guideline for using a this compound-based sensor for cellular imaging.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
Stock solution of the fluorescent pH sensor (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
Fluorescence microscope.
Procedure:
-
Incubate the cultured cells with the fluorescent pH sensor (e.g., 5-10 µM in cell culture medium) for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove any excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the sensor's excitation and emission wavelengths.
-
To calibrate the intracellular pH, ionophores such as nigericin and valinomycin can be used to equilibrate the intracellular and extracellular pH.
Data Presentation
The following table summarizes the photophysical properties of a hypothetical this compound-based pH sensor (HN-Py) and a related mitochondrial-targeted pH probe derived from 6-hydroxy-2-naphthaldehyde for comparison.[1]
| Sensor | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | pKa | pH Range | Stokes Shift (nm) |
| HN-Py (Hypothetical) | ~370 (acidic) | ~450 (acidic) | - | ~7.2 | 6.0 - 8.5 | ~80 |
| ~420 (basic) | ~530 (basic) | - | ~110 | |||
| Mitochondrial Probe [1] | 480 | 676 | - | 8.85 ± 0.04 | 7.60 - 10.00 | 196 |
Experimental Workflow and Logical Relationships
Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a new fluorescent pH sensor.
Caption: Workflow for the synthesis, characterization, and application of a fluorescent pH sensor.
Conclusion
This compound serves as a valuable and versatile platform for the design and synthesis of novel fluorescent pH sensors. The straightforward formation of Schiff bases allows for the facile introduction of various functionalities to tune the sensor's photophysical properties and target specific cellular compartments. The protocols and data presented herein provide a solid foundation for researchers to develop and apply these sensors in a wide range of chemical and biological investigations. Further exploration of different amine building blocks and derivatization of the naphthalene core will undoubtedly lead to the development of even more sophisticated and sensitive pH probes.
References
Application of 1-hydroxy-2-naphthaldehyde Derivatives in the Detection of Sulfites and Bisulfites
Application Note & Protocol
Introduction
Sulfites and bisulfites are widely utilized as preservatives and antioxidants in the food, beverage, and pharmaceutical industries to prevent spoilage and maintain product quality. However, excessive intake of these sulfur dioxide derivatives can lead to adverse health effects, including allergic reactions and respiratory issues. Consequently, regulatory bodies have established strict limits on the permissible levels of sulfites in consumer products. This necessitates the development of rapid, sensitive, and selective analytical methods for the accurate quantification of sulfites and bisulfites.
Fluorescent and colorimetric probes have emerged as powerful tools for this purpose due to their operational simplicity, high sensitivity, and potential for real-time detection.[1][2] Probes utilizing an aldehyde functional group are particularly effective, as the aldehyde moiety serves as a reactive site for the nucleophilic addition of sulfite and bisulfite ions. This reaction disrupts the probe's original electronic structure, leading to a discernible change in its photophysical properties, such as a shift in absorption wavelength or a change in fluorescence intensity.
This document details the application of a fluorescent probe derived from 1-hydroxy-2,4-diformylnaphthalene for the sensitive detection of sulfite and bisulfite ions in aqueous samples.[3][4] While direct and detailed protocols for the use of 1-hydroxy-2-naphthaldehyde are not extensively available in recent literature, the principles and methodologies described for its diformyl derivative are illustrative of the general approach for utilizing naphthaldehyde-based compounds in sulfite sensing. The core of this detection method is the nucleophilic addition of sulfite to the aldehyde group.[5][6]
Signaling Pathway and Detection Mechanism
The detection of sulfites and bisulfites using the 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe (Probe L) is predicated on a nucleophilic addition reaction. In the presence of SO₃²⁻/HSO₃⁻, the sulfite/bisulfite ion acts as a nucleophile and attacks the electrophilic carbon of the aldehyde group on the probe. This reaction leads to the formation of a sulfite-aldehyde adduct, which disrupts the intramolecular charge transfer (ICT) system of the probe molecule. This disruption results in a noticeable color change from pink to colorless and a quenching of the probe's fluorescence.[3]
Caption: Reaction mechanism of the fluorescent probe with sulfite/bisulfite.
Experimental Protocols
The following protocols are based on the use of the 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe (Probe L) as described in the literature.[3]
Preparation of Reagents
-
Probe L Stock Solution (1.0 x 10⁻³ M): Dissolve the synthesized Probe L in anhydrous ethanol to obtain a final concentration of 1.0 x 10⁻³ M.
-
Sulfite/Bisulfite Stock Solution (1.0 x 10⁻² M): Dissolve an appropriate amount of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in deionized water to prepare a 1.0 x 10⁻² M stock solution.
-
Phosphate-Buffered Saline (PBS) Buffer: Prepare PBS buffer solutions at various pH values (a pH of 7.4 is commonly used for physiological simulations) to maintain a stable reaction environment.
Spectroscopic Analysis Workflow
The general workflow for detecting sulfites using a naphthaldehyde-based probe involves sample preparation, reaction with the probe, and subsequent measurement of the spectroscopic changes.
Caption: General experimental workflow for sulfite/bisulfite detection.
Protocol for UV-Vis Absorption and Fluorescence Measurements
-
Into a 3.0 mL cuvette, add 1.80 mL of PBS buffer.
-
Add the desired volume of the sulfite/bisulfite sample solution.
-
Add 0.03 mL of the Probe L stock solution.
-
Add anhydrous ethanol to bring the total volume to 3.00 mL.
-
Mix the solution thoroughly and allow it to stand for 2 minutes for the reaction to complete.[7]
-
For UV-Vis measurements, record the absorbance spectrum, noting the change at the maximum absorption wavelength (around 550 nm for Probe L).[7]
-
For fluorescence measurements, excite the solution at its excitation maximum and record the emission spectrum, noting the change in fluorescence intensity at the emission maximum (around 605 nm for Probe L).[7]
-
A blank sample containing all components except the sulfite/bisulfite should be measured for baseline correction.
Quantitative Data Summary
The performance of the 1-hydroxy-2,4-diformylnaphthalene-based probe (Probe L) for sulfite and bisulfite detection is summarized in the tables below.
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Reference |
| Limit of Detection (LOD) | 0.24 µM | 9.93 nM | [3][4] |
| Analytical Method | Colorimetric | Fluorometric | [3] |
| Wavelength (Absorbance) | 550 nm | - | [7] |
| Wavelength (Emission) | - | 605 nm | [7] |
| Response Time | 2 minutes | 2 minutes | [7] |
| Table 1: Performance characteristics of the 1-hydroxy-2,4-diformylnaphthalene-based probe (Probe L). |
Application in Real Water Samples
The applicability of Probe L for detecting sulfites has been validated in real water samples, demonstrating its practical utility.[7]
| Water Sample | Analytical Method | Recovery Rate (%) | Reference |
| Lake Water | UV-Vis Absorption | 99.20% - 104.30% | [7][8] |
| Tap Water | UV-Vis Absorption | 100.00% - 104.80% | [7][8] |
| Lake Water | Fluorescence | 100.50% - 108.60% | [7][8] |
| Tap Water | Fluorescence | 102.70% - 103.80% | [7][8] |
| Table 2: Recovery rates of sulfite detection using Probe L in real water samples. |
Selectivity
The selectivity of an analytical probe is crucial for its reliability. The 1-hydroxy-2,4-diformylnaphthalene-based probe has demonstrated high selectivity for sulfite/bisulfite over a range of other common anions, ensuring minimal interference in complex sample matrices.
Caption: Selectivity of the probe for sulfite/bisulfite over other anions.
Conclusion
Derivatives of this compound, particularly those incorporating additional reactive aldehyde groups, serve as effective platforms for the development of fluorescent and colorimetric probes for sulfite and bisulfite detection. The underlying principle of nucleophilic addition to the aldehyde functional group provides a robust mechanism for generating a detectable signal. The detailed protocols and performance data for the 1-hydroxy-2,4-diformylnaphthalene-based probe highlight the potential of this class of compounds for sensitive, selective, and rapid analysis of sulfites in various matrices, which is of significant importance for food safety, environmental monitoring, and pharmaceutical quality control. Further research could explore the direct application of this compound and its simple Schiff base derivatives to develop cost-effective and accessible analytical methods.
References
- 1. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|ESIPT Probe & Ligand [benchchem.com]
- 3. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Synthesis and Application of Metal Complexes with Schiff Bases Derived from 1-Hydroxy-2-Naphthaldehyde: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and biological evaluation of metal complexes featuring Schiff bases derived from 1-hydroxy-2-naphthaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2][3] The coordination of a metal ion to a Schiff base ligand can enhance its biological activity.[4]
I. Introduction
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[5] Those derived from this compound are particularly interesting ligands in coordination chemistry. The resulting metal complexes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][4] The imine or azomethine group (-C=N-) is crucial for the biological activity of these compounds.[1][4] This guide offers standardized protocols for the synthesis and evaluation of these promising compounds.
II. Experimental Protocols
A general workflow for the synthesis and characterization of these metal complexes is outlined below.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, glycine, 1,8-diaminonaphthalene)
-
Ethanol or Glacial Acetic Acid
-
Stirring apparatus
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of ethanol or glacial acetic acid in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (0.01 mol) in 10 mL of the same solvent.
-
Add the amine solution dropwise to the stirred solution of this compound.[4]
-
Heat the reaction mixture to reflux and maintain for 2-8 hours.[4]
-
After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base ligand.[4]
Protocol 2: Synthesis of Metal(II) Complexes
This protocol details the synthesis of metal(II) complexes using the prepared Schiff base ligand.
Materials:
-
Schiff base ligand
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Absolute Ethanol
-
Sodium Carbonate (optional, for pH adjustment)
-
Diethyl ether
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 30 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the continuously stirred ligand solution.[4]
-
Reflux the mixture for 2-4 hours.
-
Adjust the pH of the solution to 5-6 by adding a suspension of sodium carbonate in ethanol, if necessary.[4]
-
Reduce the volume of the solution to approximately 10 mL by evaporation.
-
Precipitate the metal complex by adding 15 mL of dry diethyl ether.[4]
-
Filter the precipitate, wash with a small amount of diethyl ether, and dry in a desiccator.
Protocol 3: Antimicrobial Activity Assay (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Amphotericin B) discs
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound by dissolving 1 mg in 100 µL of DMSO.[1]
-
Prepare different concentrations of the test compounds from the stock solution.
-
Inoculate the surface of the nutrient agar plates with the microbial suspension.
-
Impregnate sterile filter paper discs with the different concentrations of the test compounds.
-
Place the discs on the inoculated agar plates.
-
Place a standard antibiotic/antifungal disc and a DMSO-impregnated disc (negative control) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters.[4]
III. Data Presentation
The following tables summarize representative quantitative data for metal complexes of Schiff bases derived from this compound.
Table 1: Physical and Analytical Data of a Representative Schiff Base and its Metal Complexes
| Compound | Formula | M.Wt. | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (HL) | C₁₈H₁₄N₂O | 274.32 | Yellow | 188 | 85 | - |
| [Co(L)Cl(H₂O)] | [Co(C₁₈H₁₃N₂O)Cl(H₂O)] | 405.79 | Brown | >300 | 78 | 12.5 |
| [Ni(L)Cl(H₂O)] | [Ni(C₁₈H₁₃N₂O)Cl(H₂O)] | 405.55 | Green | >300 | 81 | 10.8 |
| [Cu(L)Cl(H₂O)] | [Cu(C₁₈H₁₃N₂O)Cl(H₂O)] | 410.40 | Dark Green | >300 | 83 | 15.2 |
| [Zn(L)Cl(H₂O)] | [Zn(C₁₈H₁₃N₂O)Cl(H₂O)] | 412.24 | Yellow | >300 | 75 | 11.7 |
Note: Data is hypothetical and for illustrative purposes, based on typical values found in the literature.
Table 2: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | K. pneumoniae | C. albicans |
| Ligand (HL) | 10 | 8 | 9 | 7 |
| [Co(L)Cl(H₂O)] | 18 | 15 | 16 | 14 |
| [Ni(L)Cl(H₂O)] | 16 | 14 | 15 | 13 |
| [Cu(L)Cl(H₂O)] | 22 | 19 | 20 | 18 |
| [Hg(II) complex] | - | - | 20.0±0.00 | 25.0±0.00 |
| Ciprofloxacin | 25 | 23 | 24 | - |
| Amphotericin B | - | - | - | 22 |
Note: Data is compiled from various sources for illustrative purposes. Some ligands show no activity until chelated with a metal ion.
Table 3: Anticancer Activity (IC₅₀ in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| Ligand (L) | >100 | >100 | >100 |
| L-Cu | 12 | - | - |
| L-Zn | 80 | - | - |
| Cisplatin (Standard) | - | 7-25 | 7-29 |
Note: Data is compiled from various sources for illustrative purposes.[2][6] The anticancer activity can be significantly enhanced upon complexation with metal ions.[2]
IV. Potential Mechanism of Action
While the exact mechanisms are still under investigation, it is proposed that the anticancer and antimicrobial activities of these metal complexes are related to their ability to interact with DNA and inhibit essential cellular processes.
The lipophilic nature of the complexes facilitates their transport across the cell membrane. Inside the cell, they can bind to DNA, potentially through intercalation, leading to DNA damage and inhibition of replication.[7] Some complexes may also generate reactive oxygen species (ROS), causing oxidative stress, or inhibit crucial enzymes, ultimately leading to cell cycle arrest and apoptosis.
V. Conclusion
Metal complexes of Schiff bases derived from this compound represent a versatile class of compounds with significant potential in drug development. Their facile synthesis and tunable properties make them attractive candidates for further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and biological applications of these promising therapeutic agents.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Notes and Protocols for the Mechanochemical Synthesis of 1-Hydroxy-2-Naphthaldehyde Schiff Base Complexes
Introduction
Schiff base complexes derived from 1-hydroxy-2-naphthaldehyde are a significant class of compounds in coordination chemistry, exhibiting a wide range of applications in catalysis, materials science, and medicinal chemistry.[1][2][3] Traditionally, these complexes are synthesized through conventional solution-based methods, which can be time-consuming and often require large volumes of organic solvents.[4] Mechanochemical synthesis has emerged as a green, efficient, and rapid alternative for the preparation of these valuable compounds.[4][5][6][7] This solvent-free or minimal-solvent approach utilizes mechanical energy, typically through grinding or milling, to initiate and sustain chemical reactions.[5][6]
The primary advantages of mechanochemical synthesis include significantly reduced reaction times, high yields, simplified purification processes, and the ability to produce novel structures that may not be accessible through solution-based routes.[5][6][8] This methodology is particularly advantageous for the synthesis of Schiff base complexes as it can often be performed as a one-pot reaction, directly from the aldehyde, amine, and metal salt.[4]
These application notes provide a detailed overview and experimental protocols for the mechanochemical synthesis of this compound Schiff base complexes, targeted towards researchers and professionals in the fields of chemistry and drug development.
Data Presentation: Synthesis and Characterization of this compound Schiff Base Complexes
The following table summarizes representative quantitative data for the mechanochemical synthesis of various this compound Schiff base complexes. This data highlights the efficiency and key characterization parameters of the synthesized compounds.
| Complex/Ligand | Reactants | Method | Time (min) | Yield (%) | M.p./Decomp. (°C) | Key IR Bands (cm⁻¹) ν(C=N) | Reference |
| Ligand (H₂L) | 2-hydroxy-3-methoxybenzaldehyde, m-phenylenediamine | Liquid-Assisted Grinding (DMF) | 30 | 89.5 | - | 1617 | [9] |
| Co(II) Complex | H₂L, Cobalt tetrahydrate | Liquid-Assisted Grinding (DMF) | 30 | 81.6 | 218 | Shifted to lower frequency | [9] |
| Ligand (1) | 2-hydroxy-1-naphthaldehyde, 2-aminobiphenyl | Solution | 1 day | - | - | - | [1] |
| Cu(II) Complex (2) | Ligand (1), Cu(CH₃COO)₂·H₂O | Liquid-Assisted Grinding (TEA) | - | - | - | - | [1] |
| Ligand (H2L) | 2-hydroxy-1-napthaldehyde, 4-aminobenzonitrile | Grinding | 45 | >90 | 197 | 1577 | [10] |
| Ni(II) Complex | H2L, Ni(II) acetate | Grinding | 60 | - | 265-300 | Shifted | [10] |
| Cu(II) Complex | H2L, Cu(II) acetate | Grinding | 60 | - | 265-300 | Shifted | [10] |
Experimental Protocols
This section provides a detailed, generalized protocol for the mechanochemical synthesis of a this compound Schiff base complex. This can be adapted for various amines and metal salts.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, diamine)
-
Metal(II) salt (e.g., acetate, chloride, or nitrate salt of Co(II), Cu(II), Ni(II), Zn(II))
-
Grinding apparatus: Agate mortar and pestle or a mechanical ball mill
-
Optional: A few drops of a liquid-assisting grinding (LAG) agent (e.g., ethanol, methanol, DMF)
Procedure: One-Pot Synthesis of Metal Complex
-
Reactant Preparation: In a clean and dry agate mortar, add this compound (1 mmol) and the primary amine (1 mmol).
-
Ligand Formation: Grind the mixture vigorously with a pestle for 10-15 minutes. The color of the powder should change, indicating the formation of the Schiff base ligand.
-
Complexation: To the freshly synthesized ligand in the mortar, add the metal(II) salt (0.5 mmol for a 2:1 ligand-to-metal ratio, or 1 mmol for a 1:1 ratio).
-
Liquid-Assisted Grinding (Optional but Recommended): Add 1-2 drops of a suitable solvent (e.g., ethanol) to the mixture. This technique, known as liquid-assisted grinding (LAG), can significantly accelerate the reaction rate.[11]
-
Grinding: Continue grinding the reaction mixture for an additional 20-40 minutes. The progress of the reaction can be monitored by a visible change in the color and texture of the solid.
-
Isolation and Purification: Upon completion of the reaction, the resulting colored powder is the Schiff base metal complex. In many cases, the product is of high purity and may not require further purification. If necessary, the product can be washed with a small amount of a non-polar solvent to remove any unreacted starting materials and then dried in air.
-
Characterization: The synthesized complex should be characterized by standard analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of the azomethine nitrogen, melting point determination, and potentially thermal analysis (TGA/DTA).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the mechanochemical synthesis of this compound Schiff base complexes.
Caption: Workflow for mechanochemical synthesis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from reactants to the final characterized product, emphasizing the key transformations.
Caption: Logical steps in mechanochemical synthesis.
References
- 1. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical one-pot synthesis and solid-state transformation of cobalt( ii ) Schiff base complexes: a green route to tailored coordination archite ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00057B [pubs.rsc.org]
- 5. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unn.edu.ng [unn.edu.ng]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 1-Hydroxy-2-naphthaldehyde in the Synthesis of Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticonvulsant agents derived from 1-hydroxy-2-naphthaldehyde. This document outlines detailed protocols for the preparation of Schiff bases and chalcones, which are classes of organic compounds that have shown promise in preclinical anticonvulsant screening.[1][2][3] Furthermore, standardized protocols for assessing the anticonvulsant efficacy and neurotoxicity of these synthesized compounds are presented.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is an ongoing endeavor in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including Schiff bases and chalcones, which have been identified as promising scaffolds for the development of new anticonvulsant agents. The structural features of these derivatives allow for interaction with various biological targets implicated in seizure activity.
Synthesis of Potential Anticonvulsant Agents
Synthesis of Schiff Bases from this compound
Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1] The following is a general protocol for the synthesis of Schiff bases derived from this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction Condition: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or a solvent mixture.
dot
Caption: General synthesis of Schiff bases from this compound.
Synthesis of Chalcones from this compound
Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base or acid catalyst.[4][5]
Experimental Protocol:
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a solvent like ethanol in a flask.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring.
-
Reaction Condition: The reaction mixture is typically stirred at room temperature for several hours (e.g., 24 hours). The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Once the reaction is complete, the mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone. The solid product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.
dot
Caption: General synthesis of chalcones from this compound.
Preclinical Evaluation of Anticonvulsant Activity
The following are standard, widely-used preclinical screening models to identify compounds with potential anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures.
Experimental Protocol:
-
Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Induction of Seizure: A maximal seizure is induced via corneal or ear electrodes using an alternating current (e.g., 50 mA, 60 Hz, 0.2 seconds for mice).
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED50) can be determined from a dose-response curve.
dot
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures.
Experimental Protocol:
-
Animal Model: Male albino mice (18-25 g).
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses, alongside vehicle and positive control (e.g., ethosuximide) groups.
-
Pre-treatment Time: The test is performed at the presumed time of peak effect of the compound.
-
Induction of Seizure: Pentylenetetrazole (PTZ) is injected subcutaneously at a convulsive dose (e.g., 85 mg/kg).
-
Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The percentage of protected animals is calculated for each group, and the ED50 is determined.
dot
References
Application Notes and Protocols: Condensation Reaction of 1-Hydroxy-2-Naphthaldehyde with Primary Amines for the Synthesis of Biologically Active Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between 1-hydroxy-2-naphthaldehyde and primary amines yields Schiff bases, a class of organic compounds characterized by an azomethine (-C=N-) group. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties. The ease of synthesis, structural variety, and tunable electronic and steric properties make them attractive scaffolds for the design of novel therapeutic agents.
This document provides detailed protocols for the synthesis of Schiff bases derived from this compound and various primary amines. It also summarizes key reaction parameters and characterization data for a selection of synthesized compounds. Furthermore, it delves into the potential mechanisms of action, including their impact on cellular signaling pathways, which is crucial for drug development professionals.
Reaction Mechanism and Experimental Workflow
The formation of a Schiff base from this compound and a primary amine is a reversible condensation reaction that typically proceeds under acidic or basic catalysis, or simply upon heating in a suitable solvent. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Workflow
The typical experimental workflow for the synthesis and characterization of these Schiff bases is outlined below.
Caption: A generalized experimental workflow for synthesis and characterization.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases
This protocol provides a general procedure for the condensation reaction. Specific examples with varying primary amines, solvents, and conditions are detailed in Table 1.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Solvent (e.g., ethanol, methanol, acetic acid)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Thin-layer chromatography (TLC) setup
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., 20-30 mL of ethanol).
-
To this solution, add 1.0 to 1.1 equivalents of the primary amine.
-
If a catalyst is required, add a few drops of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Protocol: Synthesis of 1-((phenylimino)methyl)naphthalen-2-ol
This protocol details the synthesis of a specific Schiff base derived from aniline.
Procedure:
-
Dissolve 1.72 g (0.01 mol) of this compound in 30 mL of absolute methanol in a 100 mL round-bottom flask.
-
Add 0.93 g (0.01 mol) of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4 hours.[1]
-
After cooling to room temperature, a yellow crystalline solid will precipitate.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
Recrystallize the product from hot methanol to yield pure, yellow needle-like crystals.
-
Dry the crystals in a vacuum desiccator.
Quantitative Data Summary
The following tables summarize the reaction conditions and characterization data for a variety of Schiff bases synthesized from this compound.
Table 1: Synthesis Conditions and Yields
| Primary Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Aniline | Methanol | Acetic Acid | 4 | 85-92 | [2][3][4] |
| 4-Bromoaniline | Ethanol | - | 4-5 | 80-88 | [1] |
| 4-Chloroaniline | Ethanol | Acetic Acid | 3 | 85 | [5] |
| 2-Aminophenol | Ethanol | - | 2 | 90 | [6] |
| 4-Aminoantipyrine | Ethanol | Acetic Acid | 4 | - | [7] |
| L-Histidine | Methanol | - | 2 | - | [8] |
| Sulfamethazine | Methanol | - | 2 | - | [8] |
| Phenylethylamine | Ethanol | Acetic Acid | - | Good | [9] |
Table 2: Spectroscopic Characterization Data
| Schiff Base Derived from | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Reference |
| Aniline | ~1620 | ~8.9 - 9.2 | [2][3] |
| 4-Bromoaniline | ~1618 | ~8.9 | [1] |
| 4-Chloroaniline | ~1625 | ~9.1 | [5] |
| 2-Aminophenol | ~1630 | ~9.0 | [6] |
| Phenylethylamine | ~1635 | - | [9] |
| L-Histidine | ~1621 | - | [8] |
| Sulfamethazine | ~1618 | - | [8] |
Biological Activities and Signaling Pathways
Schiff bases derived from this compound exhibit a range of biological activities, making them promising candidates for drug development.
Anticancer Activity and Associated Signaling Pathways
Several studies have demonstrated the cytotoxic effects of these Schiff bases against various cancer cell lines.[10][11] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the key signaling pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway .[7][12] Certain Schiff bases have been shown to modulate this pathway, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately triggering cancer cell death.[7][12] The induction of apoptosis is a critical mechanism for anticancer drugs, and targeting the MAPK pathway is a validated strategy in oncology.
Caption: Proposed apoptotic pathway induced by Schiff bases in cancer cells.
Antibacterial and Antifungal Activity
The antimicrobial properties of these Schiff bases are also well-documented.[13][14] Their mechanisms of action are believed to involve multiple targets.
-
Antibacterial Mechanism: One proposed mechanism is the cleavage of bacterial DNA, which disrupts essential cellular processes and leads to cell death.[15] Additionally, these compounds may inhibit bacterial enzymes crucial for survival.
-
Antifungal Mechanism: A potential target for the antifungal activity of these Schiff bases is the ergosterol biosynthesis pathway .[16][17][18][19][20] Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity, leading to fungal cell death. This is a common mechanism of action for many clinically used antifungal drugs.
Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.
Conclusion
The condensation reaction of this compound with primary amines provides a straightforward and efficient route to a diverse library of Schiff bases with significant biological potential. The protocols and data presented herein offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The insights into their mechanisms of action, particularly their ability to induce apoptosis in cancer cells and inhibit microbial growth, underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the discovery of potent and selective drug candidates.
References
- 1. Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijmre.com [ijmre.com]
- 3. chemclassjournal.com [chemclassjournal.com]
- 4. ijmre.com [ijmre.com]
- 5. QUANTUM CHEMICAL STUDIES OF (E)-1-((PHENYLIMINO)METHYL)NAPHTHALEN-2-OL AND (E)-1-(((4-CHLOROPHENYL)IMINO)METHYL)NAPHTHALEN-2-OL | Journal of Science, Vocational and Technical Education [josvte.org.ng]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Theoretical Investigations, Hirshfeld Surface Analyses, and Cytotoxicity of a Naphthalene-Based Chiral Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 13. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Hydroxy-2-naphthaldehyde as a Precursor for Naphthofurancarboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of naphthofurancarboxamides, valuable scaffolds in drug discovery, using 1-hydroxy-2-naphthaldehyde as a key precursor. The methodologies outlined are based on established chemical transformations, offering a reproducible approach for the generation of diverse compound libraries for screening and lead optimization.
Introduction
Naphthofurancarboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid, planar naphthofuran core, combined with the hydrogen bonding capabilities of the carboxamide functional group, makes these molecules attractive candidates for targeting various biological macromolecules. This compound, and its readily available isomer 2-hydroxy-1-naphthaldehyde, serve as versatile starting materials for the construction of the naphtho[2,1-b]furan ring system, which can be further elaborated to the desired carboxamides.
The synthetic strategy presented herein involves a three-step sequence:
-
Cyclization: Formation of the naphthofuran ring system.
-
Hydrolysis: Conversion of an ester intermediate to a carboxylic acid.
-
Amidation: Coupling of the carboxylic acid with a desired amine to yield the final carboxamide.
Data Presentation
The following tables summarize typical yields for the key steps in the synthesis of naphtho[2,1-b]furan-2-carboxamides starting from 2-hydroxy-1-naphthaldehyde.
Table 1: Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate, K₂CO₃ | DMF | 24 | 80-90 |
Table 2: Hydrolysis of Ethyl naphtho[2,1-b]furan-2-carboxylate
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | NaOH | Methanol | 2 | Not specified |
Table 3: Synthesis of N-Aryl-naphtho[2,1-b]furan-2-carboxamides
| Starting Material | Reagents | Reaction Condition | Yield (%) |
| Naphtho[2,1-b]furan-2-carboxylic acid, Aromatic amines | POCl₃ | Warming (40-45 °C) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate
This protocol details the synthesis of the key naphthofuran intermediate from 2-hydroxy-1-naphthaldehyde.
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ice bath
Procedure:
-
To a solution of 2-hydroxy-1-naphthaldehyde (0.03 mol, 5.16 g) in dry DMF (25 ml) in a round-bottom flask, add ethyl chloroacetate (0.03 mol, 3.66 g) and anhydrous potassium carbonate (0.9 mol, 12.4 g).
-
Fit the flask with a reflux condenser and heat the reaction mixture on a water bath under reflux for 24 hours.
-
After 24 hours, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid product, ethyl naphtho-[2,1-b]furan-2-carboxylate, by filtration.
-
Wash the solid with water, dry it, and recrystallize from ethanol.
Protocol 2: Synthesis of Naphtho[2,1-b]furan-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl naphtho[2,1-b]furan-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ice bath
Procedure:
-
Dissolve ethyl naphtho[2,1-b]furan-2-carboxylate in methanol in a round-bottom flask.
-
Add a 10% aqueous solution of NaOH to the flask.
-
Reflux the mixture for 2 hours.
-
After completion of the hydrolysis, pour the reaction mixture into ice-cold water.
-
Acidify the solution with hydrochloric acid.
-
Collect the precipitated solid, naphtho[2,1-b]furan-2-carboxylic acid, by filtration.
-
Recrystallize the product from ethanol.
Protocol 3: Synthesis of N-Substituted-naphtho[2,1-b]furan-2-carboxamides
This protocol outlines the final amidation step to produce the target carboxamides.
Materials:
-
Naphtho[2,1-b]furan-2-carboxylic acid
-
Substituted aromatic amine
-
Phosphorus oxychloride (POCl₃)
-
Water bath
-
Reaction vessel
-
Stirring apparatus
-
Sodium bicarbonate solution
-
Ethanol
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, prepare an equimolecular mixture of the desired naphtho[2,1-b]furan-2-carboxylic acid and the selected substituted aromatic amine.
-
Carefully add phosphorus oxychloride (POCl₃) to the mixture.
-
Warm the reaction mixture on a water bath, maintaining a temperature of 40-45 °C, with stirring.
-
After the reaction is complete, pour the mixture into a sodium bicarbonate solution to neutralize.
-
Collect the resulting solid product by filtration.
-
Recrystallize the crude product from ethanol to yield the pure N-substituted-naphtho[2,1-b]furan-2-carboxamide.
Visualizations
Caption: Synthetic workflow for naphthofurancarboxamides.
Caption: Drug discovery pathway for naphthofurancarboxamides.
Application Notes and Protocols: Interaction of 1-hydroxy-2-naphthaldehyde with Serum Albumins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the interaction of 1-hydroxy-2-naphthaldehyde with serum albumins, primarily Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). The binding of small molecules to serum albumins is a critical factor in drug discovery and development, as it influences their distribution, metabolism, and efficacy. The following protocols and data are designed to guide researchers in performing and analyzing these crucial binding studies.
Overview of the Interaction
This compound is a proton transfer probe that interacts with serum albumins, leading to quenching of the intrinsic fluorescence of the proteins. This interaction can be characterized using various spectroscopic techniques to determine the binding mechanism, binding affinity, and the conformational changes induced in the protein structure. Studies have shown that this compound binds to serum albumins, and the affinity can differ between HSA and BSA.[1] The primary binding forces involved are often hydrophobic interactions and hydrogen bonding.
Quantitative Binding Data
The following tables summarize the key quantitative parameters obtained from studies on the interaction of this compound and similar naphthalene derivatives with HSA and BSA.
Table 1: Binding Constants and Stoichiometry
| Ligand | Protein | Temperature (K) | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | Technique |
| This compound | HSA | 298 | Stronger affinity than BSA[1] | ~1 | Fluorescence Spectroscopy |
| This compound | BSA | 298 | Weaker affinity than HSA[1] | ~1 | Fluorescence Spectroscopy |
| 3,3-bis(4-hydroxy-1-naphthyl)-phthalide | BSA | 298 | 5.30 × 10⁴ | 0.9267 | Fluorescence Spectroscopy[2] |
| Naphthalimide-polyamine conjugate 1 | BSA | 298 | 1.438 × 10⁴ (Ksv) | - | Fluorescence Spectroscopy[3] |
| Naphthalimide-polyamine conjugate 2 | BSA | 298 | 3.190 × 10⁴ (Ksv) | - | Fluorescence Spectroscopy[3] |
| Naphthalimide-polyamine conjugate 3 | BSA | 298 | 5.700 × 10⁴ (Ksv) | - | Fluorescence Spectroscopy[3] |
| Naphthalimide-polyamine conjugate 4 | BSA | 298 | 4.745 × 10⁵ (Ksv) | - | Fluorescence Spectroscopy[3] |
Table 2: Thermodynamic Parameters
| Ligand | Protein | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | Dominant Binding Forces |
| This compound | HSA/BSA | Negative | - | - | Spontaneous Interaction |
| Naphthalene-containing compound B | HSA | Negative | Negative | Positive | Hydrogen bonds and van der Waals forces[4] |
| Naphthalene-containing compound A | HSA | Negative | Positive | Positive | Hydrophobic interaction[4] |
Experimental Workflows and Protocols
Overall Experimental Workflow
The general workflow for studying the interaction of this compound with serum albumins is depicted below.
Caption: Overall workflow for serum albumin binding studies.
Protocol 1: Fluorescence Quenching Spectroscopy
This protocol details the steps to investigate the quenching of serum albumin's intrinsic fluorescence by this compound to determine binding parameters.
Materials:
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of serum albumin (e.g., 10 µM) in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the same phosphate buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range from 300 nm to 500 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Titration:
-
Pipette a fixed volume of the serum albumin solution (e.g., 2 mL of 5 µM) into the quartz cuvette.
-
Record the fluorescence spectrum of the protein solution alone (F₀).
-
Successively add small aliquots of the this compound solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, use the modified Stern-Volmer equation or a double logarithm plot to calculate the binding constant (K) and the number of binding sites (n).
-
Caption: Workflow for a fluorescence quenching titration experiment.
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol is used to observe changes in the absorption spectrum of the serum albumin upon binding to this compound, which can indicate complex formation and conformational changes.
Materials:
-
HSA or BSA solution
-
This compound solution
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare solutions as described in the fluorescence quenching protocol.
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the phosphate buffer as a blank to zero the instrument.
-
-
Measurements:
-
Record the absorption spectrum of the serum albumin solution alone.
-
Record the absorption spectrum of the this compound solution alone.
-
Prepare mixtures of the serum albumin and this compound at various molar ratios.
-
Record the absorption spectrum of each mixture.
-
-
Data Analysis:
-
Subtract the spectrum of the ligand from the spectrum of the complex to observe the net change in absorbance.
-
Analyze any shifts in the absorption maxima or changes in absorbance intensity to infer complex formation and potential changes in the protein's microenvironment.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate changes in the secondary structure of the serum albumin upon interaction with this compound.
Materials:
-
HSA or BSA solution
-
This compound solution
-
Phosphate buffer (pH 7.4, low chloride concentration is preferable)
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of serum albumin (e.g., 1 mg/mL) in the appropriate buffer.
-
Prepare a stock solution of the ligand.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range, typically in the far-UV region (e.g., 190-250 nm) for secondary structure analysis.
-
Set the scanning speed, bandwidth, and number of accumulations for signal averaging.
-
-
Measurements:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the serum albumin solution.
-
Prepare a mixture of the serum albumin and this compound.
-
Record the CD spectrum of the mixture.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the changes in the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software. A decrease in the negative bands at ~208 and ~222 nm typically indicates a loss of α-helical content.
-
Data Interpretation
-
Fluorescence Quenching: A decrease in the Stern-Volmer quenching constant (Ksv) with increasing temperature suggests a static quenching mechanism, indicating the formation of a ground-state complex. An increase suggests dynamic quenching due to collisions.
-
Thermodynamic Parameters:
-
A negative ΔG indicates a spontaneous binding process.
-
The signs of ΔH and ΔS can provide insight into the nature of the binding forces. A positive ΔH and ΔS are often indicative of hydrophobic interactions, while negative values for both suggest van der Waals forces and hydrogen bonding.
-
-
UV-Vis Spectroscopy: A shift in the absorption maximum or a change in the molar absorptivity of the protein or ligand upon interaction provides evidence of complex formation and alterations in the chromophore's environment.
-
Circular Dichroism: Significant changes in the CD spectrum of the serum albumin in the presence of the ligand indicate that the binding has induced conformational changes in the protein's secondary structure.
By following these protocols and utilizing the provided data as a reference, researchers can effectively characterize the binding interaction of this compound and other small molecules with serum albumins, contributing valuable insights to the fields of pharmacology and drug development.
References
- 1. scribd.com [scribd.com]
- 2. Study of interaction of proton transfer probe this compound with serum albumins: a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 4. Fluorescence spectroscopy of osthole binding to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-2-naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hydroxy-2-naphthaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Reimer-Tiemann and Duff reactions.
Low Yield in this compound Synthesis
A persistently low yield of this compound can be attributed to several factors, from suboptimal reaction conditions to impurities in the starting materials. A systematic approach to troubleshooting is essential.
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: Temperature, reaction time, and reagent stoichiometry are critical parameters. For the Reimer-Tiemann reaction, ensure the temperature is maintained between 70-80°C during the addition of chloroform.[1] Once the reaction is initiated, external heating may need to be reduced as the reaction can be highly exothermic.[2] For the Duff reaction, the temperature is typically higher, in the range of 150-160°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
Possible Cause 2: Reagent Quality and Stoichiometry
-
Solution: The purity of 2-naphthol is crucial. Impurities can lead to the formation of undesired side products. Ensure that the chloroform used in the Reimer-Tiemann reaction is free of acidic impurities. In the Duff reaction, the quality of hexamethylenetetramine (HMTA) is important. Verify the stoichiometry of all reagents; an excess of the formylating agent may be necessary, but a large excess can lead to side reactions.
Possible Cause 3: Inefficient Reaction Mixing
-
Solution: The Reimer-Tiemann reaction is typically carried out in a biphasic system (aqueous NaOH and an organic solvent like chloroform).[2] Vigorous stirring is essential to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can also improve the reaction rate and yield.
Possible Cause 4: Product Loss During Workup and Purification
-
Solution: During the workup of the Reimer-Tiemann reaction, the product is an oil that is separated after acidification.[4] Ensure complete extraction of the product from the aqueous layer. Distillation under reduced pressure is recommended for purification to avoid decomposition at high temperatures.[4] For the Duff reaction, steam distillation is often used to isolate the product.[3] Ensure the steam distillation is carried out to completion.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: the Reimer-Tiemann reaction or the Duff reaction?
A1: Both reactions have their advantages and disadvantages. The Reimer-Tiemann reaction typically provides a moderate yield (38-48%) and is a well-established method.[1] The Duff reaction is known for being milder but can be inefficient, with variable yields.[3] However, the Duff reaction avoids the use of chloroform, which is a hazardous solvent. The choice of method may depend on the scale of the reaction, available equipment, and safety considerations.
Q2: What are the common side products in the Reimer-Tiemann synthesis of this compound?
A2: While the ortho-isomer (this compound) is the major product, the formation of the para-isomer is a possibility, although generally less favored in phenols.[1] Other potential side products can include unreacted 2-naphthol and small amounts of triphenylmethane-type dyes if the reaction conditions are not well-controlled.
Q3: Can I use a different base instead of sodium hydroxide in the Reimer-Tiemann reaction?
A3: Sodium hydroxide is the most commonly used base. While other strong bases could potentially be used, the reaction conditions would need to be re-optimized. The original work by Reimer and Tiemann explored the use of sodium ethoxide.[1]
Q4: My Duff reaction is not working well. What are the key parameters to check?
A4: The Duff reaction is sensitive to reaction conditions. Ensure that the reagents, particularly the hexamethylenetetramine and the acidic catalyst (often acetic acid or trifluoroacetic acid), are of high quality. The reaction requires high temperatures (around 150-160°C), and the reaction time needs to be optimized.[3] Incomplete hydrolysis of the intermediate Schiff base can also be a reason for low yield.
Q5: Are there any modifications to the Duff reaction that can improve the yield?
A5: Yes, the use of trifluoroacetic acid as a solvent and catalyst has been shown to improve the efficiency of the Duff reaction for some substrates. It can lead to higher yields under milder conditions compared to the traditional glyceroboric acid method.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Starting Material | 2-Naphthol | 2-Naphthol |
| Key Reagents | Chloroform, Sodium Hydroxide | Hexamethylenetetramine, Acid (e.g., Acetic Acid, TFA) |
| Typical Yield | 38-48%[1] | 20-80% (highly variable) |
| Reaction Temperature | 70-80°C[1] | 85-120°C (can be up to 160°C) |
| Reaction Time | ~1-2 hours for addition, plus stirring[4] | Varies, can be several hours |
| Advantages | Well-established, moderate and reproducible yields. | Milder conditions, avoids chloroform. |
| Disadvantages | Use of hazardous chloroform, biphasic reaction requires good mixing, can be exothermic.[2] | Generally inefficient, yields can be low and variable. |
Experimental Protocols
Protocol 1: Reimer-Tiemann Synthesis of this compound
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
2-Naphthol (100 g, 0.69 mol)
-
95% Ethanol (300 g)
-
Sodium Hydroxide (200 g, 5 mol)
-
Water (415 g)
-
Chloroform (131 g, 1.1 mol)
-
Concentrated Hydrochloric Acid
-
Ether (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 100 g of 2-naphthol and 300 g of 95% ethanol.
-
Start the stirrer and rapidly add a solution of 200 g of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70-80°C on a steam bath.
-
Begin the dropwise addition of 131 g of chloroform at a rate that maintains gentle reflux. The beginning of the reaction is indicated by the formation of a deep blue color. Once the reaction starts, further heating is often unnecessary.[4]
-
After the addition of chloroform is complete (approximately 1-1.5 hours), continue stirring for an additional hour.
-
Remove the ethanol and excess chloroform by distillation from a steam bath.
-
Cool the residue and add concentrated hydrochloric acid dropwise with good stirring until the solution is acidic to Congo red paper.
-
A dark oil will separate. Add sufficient water to dissolve any precipitated salts.
-
Separate the oil and wash it several times with hot water.
-
Purify the crude product by distillation under reduced pressure. The fraction boiling at 163-166°C at 8 mm Hg should be collected.
-
The distillate, which solidifies on cooling, can be recrystallized from ethanol to yield pure this compound (45.2-57.5 g, 38-48% yield), with a melting point of 79-80°C.[4]
Protocol 2: Duff Synthesis of this compound (General Procedure)
This is a general procedure that can be adapted for 2-naphthol.
Materials:
-
2-Naphthol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
Prepare a glyceroboric acid mixture by heating glycerol and boric acid.
-
Add a mixture of 2-naphthol and hexamethylenetetramine to the hot glyceroboric acid.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for the required reaction time (monitor by TLC).
-
Cool the reaction mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.
-
Isolate the product by steam distillation of the acidified reaction mixture.
-
The this compound will distill with the steam and can be collected and purified further by recrystallization if necessary.
Mandatory Visualizations
Caption: Workflow for Reimer-Tiemann Synthesis.
References
Technical Support Center: Purification of Crude 1-hydroxy-2-naphthaldehyde
Welcome to the technical support center for the purification of crude 1-hydroxy-2-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Reimer-Tiemann reaction?
A1: Crude this compound synthesized from 1-naphthol using the Reimer-Tiemann reaction can contain several impurities. The most common include:
-
Unreacted 1-naphthol: The starting material may not have fully reacted.
-
4-hydroxy-1-naphthaldehyde: This is a common regioisomer formed during the reaction.[1][2]
-
Dichloromethyl-substituted naphthols: These are intermediate species that may not have fully hydrolyzed.
-
Polymeric or tarry materials: These can form under the strong basic and high-temperature conditions of the reaction.
-
Inorganic salts: Sodium chloride is a common byproduct if a sodium base is used.[3]
Q2: My crude product is a dark, oily substance. Is this normal?
A2: Yes, it is common for the crude product of the Reimer-Tiemann formylation of naphthols to be a dark-colored oil or semi-solid.[3] This is often due to the presence of phenolic impurities and polymeric side products. The product can be solidified by cooling and triturating with a suitable solvent.
Q3: What are the recommended purification techniques for crude this compound?
A3: The most effective purification techniques for crude this compound are recrystallization and column chromatography. For heavily contaminated crude products, a combination of these methods, or preliminary purification by vacuum distillation, may be necessary to achieve high purity.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the purification process. By comparing the TLC profile of your crude material with that of the purified fractions, you can assess the separation of the desired product from impurities. A suitable eluent system for TLC is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | The solution is not saturated; too much solvent was used. | 1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of pure this compound. |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the product, or significant impurities are present. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power. 3. Allow the solution to cool more slowly. |
| Low recovery of purified product | The product has significant solubility in the cold solvent; too much solvent was used. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Cool the solution in an ice bath to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization | Colored impurities are co-crystallizing with the product. | 1. Perform a hot filtration of the recrystallization solution. 2. Add a small amount of activated charcoal to the hot solution, then filter through celite to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The eluent system is not optimal. | 1. Adjust the polarity of the eluent. For silica gel, if the Rf is too low, increase the polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too high, decrease the polarity. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | 1. Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry. 2. Gently tap the column during packing to settle the stationary phase evenly. |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high or too low. | 1. For a product eluting too quickly (high Rf), decrease the eluent polarity. 2. For a product eluting too slowly (low Rf), increase the eluent polarity. A gradient elution may be beneficial. |
| Streaking of the compound on the column | The sample is overloaded; the compound is sparingly soluble in the eluent. | 1. Load a smaller amount of the crude material onto the column. 2. Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure for the purification of the isomeric 2-hydroxy-1-naphthaldehyde and is expected to be effective for this compound.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Recrystallization Solvent | Ethanol | [3] |
| Purity after Recrystallization | >98% | Vendor Data |
| Melting Point (Pure) | 53-57 °C | Vendor Data |
Protocol 2: Purification by Column Chromatography
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the level of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Purity after Column Chromatography | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Overcoming Low Solubility of 1-Hydroxy-2-Naphthaldehyde Schiff Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 1-hydroxy-2-naphthaldehyde Schiff bases.
Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound Schiff bases due to their poor solubility.
Q1: My this compound Schiff base won't dissolve in common organic solvents for my reaction/analysis. What should I do first?
A: The first step is to systematically test a range of solvents. Schiff bases derived from 2-hydroxy-1-naphthaldehyde are often sparingly soluble in water but may dissolve in polar aprotic or protic organic solvents.[1][2]
-
Initial Screening: Start with solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol, as these are commonly effective.[2][3]
-
Gentle Heating: Try dissolving the compound by gently warming the solvent, for instance, in a water bath at 40-45°C.[3] This can significantly increase the dissolution rate.
-
Co-solvents: If a single solvent is ineffective, a co-solvent system might work. For example, dissolving the compound in a minimum amount of DMSO or DMF and then diluting it with a less polar solvent like ethanol or a buffer solution for biological assays.[3]
Q2: I've tried several solvents with little success, and heating causes my compound to degrade. What are my next options?
A: If standard dissolution methods fail, you should consider physical or chemical modification techniques. The poor solubility often stems from strong crystal lattice energy and high lipophilicity.[4][5]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation.[6][7] Techniques like micronization can improve the dissolution rate.[6][8]
-
Formation of Solid Dispersions: Dispersing your Schiff base in a hydrophilic carrier can enhance its solubility.[6] This involves dissolving the compound and a carrier (like polyvinylpyrrolidone, PVP) in a common solvent and then removing the solvent.
-
Complexation: Forming an inclusion complex with cyclodextrins can significantly improve aqueous solubility.[1][7] The hydrophobic Schiff base is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.[1]
Q3: My Schiff base is intended for a biological assay in an aqueous buffer, but it precipitates immediately. How can I maintain its solubility in the assay medium?
A: This is a common challenge when transitioning from an organic stock solution to an aqueous medium.[3][4]
-
Use of Surfactants/Emulsifiers: Adding a small amount of a biocompatible surfactant or emulsifier like Tween-80, Pluronic F-127, or Cremophor to the aqueous buffer can help stabilize the compound and prevent precipitation.[3]
-
pH Adjustment: If your Schiff base has acidic or basic functional groups, altering the pH of the buffer can increase its solubility by promoting ionization.[3][7][8] For example, a basic group will be more soluble at a lower pH, and an acidic group will be more soluble at a higher pH.
-
Stock Solution Management: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the assay buffer, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid affecting the biological system.[3]
Q4: My attempts to improve solubility have failed. Should I consider re-synthesizing the compound?
A: Yes, if other methods are unsuccessful, chemical modification of the Schiff base structure is a powerful strategy.[3] The goal is to introduce functional groups that improve polarity and interaction with the solvent.[4][9]
-
Incorporate Solubilizing Groups: Modify the parent amine or aldehyde before synthesis to include water-solubilizing groups such as sulfonate (-SO₃H), carboxylate (-COOH), or polyethylene glycol (PEG) chains.[3]
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Reduce Lipophilicity: Strategically replace aromatic C-H groups with more polar nitrogen or oxygen atoms or add other polar substituents to decrease the overall lipophilicity of the molecule.[5]
-
Disrupt Crystal Packing: Introduce bulky groups or create twists in the molecular structure to disrupt the intermolecular forces that lead to high crystal lattice energy, which can in turn improve solubility.[5]
Frequently Asked Questions (FAQs)
Q: Why are this compound Schiff bases often poorly soluble? A: Their low solubility is primarily due to the large, rigid, and planar aromatic naphthyl group, which promotes strong π-π stacking and intermolecular hydrogen bonding in the solid state.[5][10] This results in high crystal lattice energy that the solvent must overcome. Unsubstituted Schiff bases are generally water-insoluble.[4]
Q: What is the best solvent for dissolving this compound Schiff bases? A: There is no single "best" solvent, as solubility depends on the specific substituents on the Schiff base. However, polar aprotic solvents like DMF and DMSO are often the most effective for dissolving these compounds.[1][2] For purification by recrystallization, solvents like ethanol or methanol are frequently used, where the compound is sparingly soluble at room temperature but highly soluble when heated.[11]
Q: Can I use my Schiff base in its oily form if it won't crystallize? A: Using an oily or crude product is generally not recommended for applications requiring high purity, such as biological assays or material fabrication. However, if purification proves extremely difficult, you might consider using the crude Schiff base in the next synthetic step, provided the impurities do not interfere with the subsequent reaction.[12] To obtain a solid, you can try trituration with a non-polar solvent like hexane or conversion to a salt (e.g., a hydrochloride salt) if the compound is stable in acid.[12]
Q: How does tautomerism in these Schiff bases affect their solubility? A: 2-hydroxy Schiff bases can exist in a tautomeric equilibrium between the enol-imine and keto-amine forms.[13][14][15] The polarity of the solvent can influence this equilibrium. The keto-amine form is often more prevalent in polar solvents, which could potentially affect solubility and other physicochemical properties.[13]
Data Presentation
Table 1: General Solubility of this compound Schiff Bases in Common Solvents
| Solvent Category | Solvent Examples | General Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Generally Good to Soluble | Often the best choice for creating stock solutions.[1][2][3] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | Solubility often increases significantly with heating.[11][16] Good for recrystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Variable | Solubility depends heavily on the Schiff base substituents. |
| Non-Polar | Hexane, Toluene | Generally Insoluble/Poor | Useful for precipitation or trituration of the product.[12] |
| Aqueous | Water, Buffers | Generally Insoluble | Chemical modification or formulation strategies are required for aqueous applications.[4][17] |
Experimental Protocols
Protocol 1: Recrystallization for Purification and Solubility Assessment
This protocol is used to purify the crude Schiff base product, which relies on its differential solubility in a hot versus a cold solvent.
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Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, methanol).[11]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is fully dissolved.[11]
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Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) or any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The Schiff base should crystallize out of the solution as its solubility decreases. Cooling further in an ice bath can maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Improving Aqueous Solubility via Complexation with β-Cyclodextrin
This protocol describes a freeze-drying method to prepare an inclusion complex of a Schiff base with β-cyclodextrin to enhance water solubility.[1]
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Molar Ratio: Determine the equimolar amounts of the this compound Schiff base and β-cyclodextrin.
-
Mixing: In a flask, mix the calculated amounts of the Schiff base and β-cyclodextrin in deionized water (e.g., 50 mL).
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Stirring: Stir the aqueous mixture vigorously at room temperature for an extended period (e.g., 72 hours) to allow for complex formation.[1]
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Lyophilization (Freeze-Drying): Freeze the resulting solution or suspension and lyophilize it using a freeze-dryer until a fine powder is obtained.[1]
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Collection and Storage: Collect the resulting powdered inclusion complex and store it in a desiccator over silica gel. The resulting complex should exhibit improved solubility in water compared to the parent Schiff base.[1]
Visualizations
Diagrams of Workflows and Concepts
Caption: A step-by-step workflow for troubleshooting low solubility.
Caption: Factors that determine the solubility of Schiff base compounds.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04310C [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 17. researchgate.net [researchgate.net]
Preventing decomposition of 1-hydroxy-2-naphthaldehyde during reactions
Welcome to the Technical Support Center for 1-hydroxy-2-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: this compound is susceptible to degradation under several conditions. The primary causes of decomposition include:
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Oxidation: The phenol group is sensitive to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of oxidizing agents. This can lead to the formation of colored impurities, potentially including naphthoquinones.
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Strong Bases: The acidic phenolic proton can be abstracted by strong bases. The resulting phenoxide is more susceptible to oxidation.
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Light Exposure: Similar to other aromatic aldehydes and phenols, prolonged exposure to light can lead to gradual degradation. It is recommended to store the compound in a dark, cool, and well-ventilated place.[1]
Q2: I am observing a color change in my reaction mixture containing this compound. What could be the cause?
A2: A color change, often to a yellow, brown, or even dark green hue, typically indicates the formation of degradation products. The most likely cause is the oxidation of the phenolic hydroxyl group, potentially leading to the formation of highly colored quinone-type structures. This process can be accelerated by the presence of air (oxygen), bases, and elevated temperatures.
Q3: How can I minimize the decomposition of this compound during a reaction?
A3: To minimize decomposition, consider the following precautions:
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Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and prevent oxidation.
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Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating at elevated temperatures.
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Choice of Base: If a base is required, use the mildest base that is effective for your transformation. Strong bases should be used with caution and preferably at low temperatures.
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Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
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Use of Protecting Groups: For multi-step syntheses where the aldehyde or hydroxyl group might be exposed to harsh conditions, consider using protecting groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of colored impurities. | Oxidation of the phenolic hydroxyl group. | - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. - Maintain a positive pressure of inert gas throughout the reaction. - Use degassed solvents. |
| Reaction mixture darkens significantly upon heating. | Thermal decomposition. | - Lower the reaction temperature and extend the reaction time if necessary. - If distillation is required for purification, perform it under high vacuum to reduce the boiling point. |
| Side reactions occurring when using a strong base. | Base-catalyzed decomposition or side reactions involving the phenolic group. | - Use a weaker, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if compatible with the reaction. - Add the base slowly at a low temperature. - Consider protecting the hydroxyl group before introducing the strong base. |
| Formation of an unexpected naphthalene byproduct lacking the aldehyde group. | Decarbonylation. | - This is a potential side reaction at high temperatures, especially in the presence of metal catalysts. - Optimize the reaction temperature and catalyst loading. |
Protecting Group Strategies
In complex syntheses, protecting the reactive hydroxyl and/or aldehyde groups of this compound can be a crucial strategy to prevent unwanted side reactions.
Protecting the Hydroxyl Group
The phenolic hydroxyl group can be protected to prevent its interference in reactions, particularly those involving strong bases or electrophiles.
1. Methyl Ether Protection:
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Protection Protocol: The hydroxyl group can be converted to a methyl ether using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base.
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Reagents: this compound, Dimethyl sulfate (DMS) or Methyl iodide (MeI), Potassium carbonate (K₂CO₃) or another suitable base.
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Solvent: Acetone or Dimethylformamide (DMF).
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Procedure: To a solution of this compound and K₂CO₃ in acetone, add DMS dropwise at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).
-
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Deprotection: The methyl ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃).
2. Silyl Ether Protection:
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Protection Protocol: Silyl ethers are versatile protecting groups that can be introduced under mild conditions.
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Reagents: this compound, a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl), and a base (e.g., imidazole or triethylamine).
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Solvent: Dichloromethane (DCM) or DMF.
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Procedure: To a solution of this compound and imidazole in DCM, add TBDMSCl and stir at room temperature until the starting material is consumed.
-
-
Deprotection: Silyl ethers are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
Protecting the Aldehyde Group
The aldehyde group can be protected to prevent its reaction with nucleophiles.
1. Acetal Protection:
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Protection Protocol: Aldehydes are commonly protected as acetals, which are stable to basic and nucleophilic conditions.
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Reagents: this compound, ethylene glycol, and an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).
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Solvent: Toluene or benzene, with azeotropic removal of water using a Dean-Stark apparatus.
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Procedure: Reflux a solution of this compound, ethylene glycol, and a catalytic amount of PTSA in toluene with a Dean-Stark trap until no more water is collected.
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Deprotection: Acetals are readily deprotected by treatment with aqueous acid (e.g., dilute HCl or acetic acid).
Experimental Workflows and Logic
The following diagrams illustrate the decision-making process and experimental workflows for handling this compound in a reaction.
References
Technical Support Center: Optimizing Schiff Base Formation with 1-Hydroxy-2-Naphthaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for Schiff base formation using 1-hydroxy-2-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for Schiff base formation with this compound?
A1: The formation of a Schiff base, also known as an imine, involves the condensation reaction between a primary amine and an aldehyde. In this case, this compound reacts with a primary amine (R-NH₂) to form the corresponding Schiff base and water. The reaction is typically reversible and often requires catalysis.
Q2: What is the role of a catalyst in this reaction, and which catalysts are commonly used?
A2: A catalyst is used to increase the rate of the reaction. The formation of Schiff bases can be catalyzed by either an acid or a base.[1] Small amounts of acid, such as glacial acetic acid or a few drops of concentrated sulfuric acid, are frequently used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Q3: Which solvents are most effective for this reaction?
A3: Alcohols, such as ethanol and methanol, are the most commonly used solvents for the synthesis of Schiff bases from this compound.[2][3] These solvents are effective at dissolving both the aldehyde and many primary amines. In some cases, glacial acetic acid is used as both a solvent and a catalyst.[4]
Q4: What is the typical reaction temperature and time?
A4: The reaction is often carried out at an elevated temperature to drive the equilibrium towards the product by removing water. Refluxing the reaction mixture is a common practice, with reaction times ranging from a few hours to over 8 hours, depending on the specific reactants.[2][4] However, some studies have shown that for certain Schiff base syntheses, the optimal condition can be room temperature with a shorter reaction time.[5]
Q5: How does pH affect the formation of the Schiff base?
A5: The pH of the reaction mixture is a critical factor. The reaction rate is generally highest in a mildly acidic medium. If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and slowing down or preventing the reaction. If the pH is too high (alkaline or neutral), the protonation of the hydroxyl intermediate, which is necessary for the dehydration step, is slow.
Q6: Can this reaction be performed without a solvent?
A6: Yes, solvent-free or "green" synthesis methods exist. One such method involves grinding the reactants together, sometimes with a small amount of a liquid assistant like DMF, to promote the reaction.[6] Another approach uses a solid catalyst like P2O5/SiO2 under solvent-free conditions at room temperature.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction medium may be too acidic or too basic. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Presence of Water: Excess water can shift the equilibrium back to the reactants. 4. Deactivated Amine: The primary amine may be protonated and non-nucleophilic. | 1. Adjust the pH to a mildly acidic range. A few drops of glacial acetic acid are often sufficient. 2. Increase the reaction time or reflux the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Ensure the use of dry solvents and consider using a Dean-Stark apparatus to remove water as it forms. 4. Check the pH of the reaction mixture; if too acidic, the amine will be protonated. |
| Product is Impure | 1. Side Reactions: Aldol condensation or other side reactions may occur. 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Optimize the reaction conditions (temperature, time, catalyst) to favor Schiff base formation. 2. Purify the product by recrystallization from a suitable solvent, such as ethanol.[4] Monitor purity using TLC. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Product is an oil instead of a solid. | 1. After the reaction is complete, pour the mixture onto crushed ice to precipitate the solid product.[4] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. |
Quantitative Data Summary
The following table summarizes yields reported in the literature for the synthesis of Schiff bases from this compound (or its isomer 2-hydroxy-1-naphthaldehyde) under various conditions. Note that direct comparison can be challenging as the primary amines and specific conditions differ between studies.
| Aldehyde | Primary Amine | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 2-hydroxy-1-naphthaldehyde | o-phenylenediamine | Ethanol | - | Reflux, 3 hrs | 82% | [2] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | propane-1,3-diamine | Ethanol | - | - | 78% | [3] |
| 2-hydroxy-1-naphthaldehyde | 4-amino antipyrine | Ethanol | Glacial Acetic Acid | Stirring, 4 hrs | - | [3] |
| 2-hydroxy-1-naphthaldehyde | 1,8-diaminonaphthalene | Ethanol | conc. H₂SO₄ | Reflux, 3 hrs | 58% | |
| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehyde | Glacial Acetic Acid | - | Reflux, >8 hrs | - | [4] |
| 2-hydroxy-1-naphthaldehyde | 2-aminopyridine | - | - | - | Quantitative | |
| 2-hydroxy-1-naphthaldehyde | 3-amino-1,2,4-triazole | Methanol | Microwave | 5-10 min | 85-95% | [2] |
Experimental Protocols
General Protocol for Schiff Base Synthesis (Solution-Phase)
This protocol is a representative example based on common procedures found in the literature.[2][3]
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Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol (e.g., 20 mL per gram of aldehyde).
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Addition of Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Addition of Amine: To this solution, add the primary amine (1 equivalent) dropwise while stirring. If the amine is a solid, it can be dissolved in a minimum amount of the same solvent before addition.
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Reaction: Heat the mixture to reflux and maintain the reflux for a period of 3 to 8 hours. The progress of the reaction can be monitored by TLC.
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Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.
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Purification: Collect the solid product by filtration, wash it with cold solvent (e.g., ethanol) or water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol for Solvent-Free Synthesis
This protocol is based on a mechanochemical approach.[6]
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Mixing of Reactants: In an agate mortar, combine this compound (1 equivalent) and the primary amine (1 equivalent).
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Grinding: Add a very small amount of a liquid assistant, such as dimethylformamide (DMF) (e.g., 0.1 mL), to the mixture.
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Reaction: Grind the mixture with a pestle for approximately 30 minutes. The solid product will form during this process.
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Isolation: The resulting solid product is then dried in the air.
Visualizations
Experimental Workflow for Schiff Base Formation
Caption: Workflow for the synthesis of Schiff bases from this compound.
Logical Relationship for Optimizing Reaction Conditions
Caption: Interrelated factors influencing the yield of Schiff base formation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected color changes in 1-hydroxy-2-naphthaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 1-hydroxy-2-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a reaction mixture containing this compound?
A1: this compound itself is typically a yellow to brown or dark green crystalline powder. In solution, its appearance can vary. Reactions involving this compound, such as the formation of Schiff bases, often result in colored products, which are frequently yellow.[1]
Q2: My reaction mixture has an unexpected color, such as green or brown. What could be the cause?
A2: Unexpected colors can arise from several factors including the presence of impurities, degradation of the starting material, or unintended side reactions. For instance, trace metal ion contamination can lead to the formation of colored complexes. The presence of different tautomeric forms, such as the keto-amine form in Schiff bases, can also influence the color.[1][2]
Q3: The color of my reaction seems to change depending on the solvent I use. Why is that?
A3: The color of solutions containing this compound and its derivatives can be highly sensitive to the solvent.[3] This is often due to a phenomenon known as tautomerism, where the molecule can exist in two or more interconvertible forms (e.g., enol-imine and keto-amine forms for Schiff bases).[1][2] The polarity of the solvent can influence which tautomer is more stable, leading to different absorption spectra and thus different colors.[2]
Q4: My reaction is complete, but the product has a faint or off-color. What should I do?
A4: A faint or off-color product may indicate low yield, the presence of impurities, or that the desired compound is not the major product. Purification of the product through techniques like recrystallization or chromatography is recommended. An organic synthesis procedure for a related compound, 2-hydroxy-1-naphthaldehyde, suggests that the color of the distillate can vary between runs, appearing green, pink, or amber.[4]
Troubleshooting Guide for Unexpected Color Changes
This guide addresses specific color-related issues you may encounter during your experiments.
Issue 1: Reaction mixture turns dark brown or black.
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Potential Cause 1: Decomposition. this compound or the reaction products may be decomposing at the reaction temperature.
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Solution: Lower the reaction temperature and monitor the reaction progress more frequently. If using a reflux setup, ensure the heating is gentle.[4]
-
-
Potential Cause 2: Oxidation. The compound or its derivatives may be susceptible to oxidation, which can lead to highly colored polymeric byproducts.
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Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Issue 2: Reaction mixture develops an unexpected green or blue color.
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Potential Cause 1: Metal Ion Contamination. Trace amounts of metal ions, such as copper or iron, from glassware or reagents can form colored coordination complexes with this compound or its Schiff base products.
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Solution: Use acid-washed glassware and high-purity reagents. If metal contamination is suspected, consider adding a chelating agent like EDTA, though this may interfere with subsequent steps if the product is a metal complex.
-
-
Potential Cause 2: Formation of a specific intermediate or side product. In some specific syntheses, a deep blue color can indicate the beginning of the reaction.[4]
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Solution: Carefully review the specific reaction protocol you are following to see if such a color change is mentioned as an expected intermediate step.
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Issue 3: The final product color is different from what is reported in the literature.
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Potential Cause 1: Solvent Effects. As mentioned in the FAQs, the solvent can have a significant impact on the observed color due to tautomeric equilibria.[1][2]
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Solution: Ensure you are using the same solvent as described in the literature protocol for comparison. If possible, analyze the product using UV-Vis spectroscopy and compare the absorption maxima with the reported values.
-
-
Potential Cause 2: pH of the solution. The pH can affect the protonation state of the hydroxyl group, which in turn can alter the electronic structure and color of the molecule.[5]
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Solution: Measure and adjust the pH of the reaction mixture or the solution in which the final product is dissolved to match the conditions reported in the literature.
-
Data Summary
The color of Schiff bases derived from hydroxy-naphthaldehydes can be influenced by the solvent due to the equilibrium between the enol-imine and keto-amine tautomers. The keto-amine form is often associated with a new absorption band at longer wavelengths (>400 nm), resulting in a different color.[1][2]
| Solvent Type | Predominant Tautomer (in many cases) | Expected Color Observation |
| Non-polar (e.g., Toluene) | Enol-imine | Typically yellow[1][2] |
| Polar (e.g., Acetonitrile) | Keto-amine (or equilibrium) | Can be a different shade of yellow or orange/red[1][2] |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This is a general procedure for the synthesis of a Schiff base from this compound and a primary amine.[1]
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Dissolve the primary amine (1 mmol) in hot ethanol.
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In a separate flask, dissolve this compound (1 mmol) in hot ethanol.
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Add the aldehyde solution to the amine solution.
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Reflux the resulting mixture for 3 hours.
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Cool the mixture to allow the Schiff base product to precipitate.
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Filter the precipitate and recrystallize from ethanol to obtain the pure product.
Purification by Recrystallization
This is a general method for purifying the solid product.[4]
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Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol).
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If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat briefly.
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Hot-filter the solution to remove the charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Solvent effect on tautomeric equilibrium and color.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development of an assay for colorimetric and fluorometric detection of H 2 S - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04339A [pubs.rsc.org]
Enhancing the fluorescence quantum yield of 1-hydroxy-2-naphthaldehyde-based probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered when using 1-hydroxy-2-naphthaldehyde-based fluorescent probes. Our goal is to help you enhance the fluorescence quantum yield of your probes and achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Probe Performance & Signal Issues
Q1: Why is my fluorescence signal very weak or completely absent?
A weak or absent signal is a common issue that can stem from several factors, from probe chemistry to instrument settings.
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Inactive Probe: The reactive groups on the probe, if applicable (e.g., for protein labeling), may have hydrolyzed due to moisture. It is crucial to use fresh, anhydrous solvents like DMSO or DMF to prepare stock solutions immediately before use and to store reactive dyes in a desiccated environment.[1]
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Low Quantum Yield in Your System: this compound and its derivatives are often solvatochromic, meaning their fluorescence properties are highly dependent on the solvent's polarity.[2][3] In highly polar, protic solvents like water or PBS, the quantum yield can be very low due to increased non-radiative decay pathways.[2][3] The signal may only appear or increase significantly when the probe binds to a less polar microenvironment, such as a protein's hydrophobic pocket.[3]
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Incorrect Probe Concentration: The probe concentration may be too low for the detector's sensitivity. A titration experiment is recommended to determine the optimal concentration.[2][4]
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Suboptimal Instrument Settings: Ensure the excitation and emission wavelengths on your instrument are correctly set for your probe in its specific environment. Also, check that detector gain and slit widths are appropriately adjusted for optimal signal collection.[2][3]
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Excited State Intramolecular Proton Transfer (ESIPT): The core structure of this compound allows for ESIPT, where an excited-state tautomer is formed that is responsible for the fluorescence emission, often with a large Stokes shift.[5] Environmental factors that disrupt the intramolecular hydrogen bond necessary for this process can lead to a weak signal.[5]
Q2: My signal fades very quickly during observation. What is causing this photobleaching and how can I minimize it?
Rapid signal loss during illumination is typically due to photobleaching, the irreversible photochemical destruction of the fluorophore.[6][7]
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Causes: This process is often accelerated by high-intensity excitation light, prolonged exposure, and the presence of reactive oxygen species (ROS).[7]
-
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a usable signal. Neutral density filters can be used to attenuate the light source.[2]
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Minimize Exposure Time: Limit the sample's exposure to light by using shorter acquisition times or time-lapse intervals.[2]
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Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging oxygen and free radicals that contribute to photobleaching.[2]
-
Q3: The emission wavelength of my probe is different from what I expected. Why?
This is a classic characteristic of solvatochromic dyes like many naphthaldehyde derivatives. The emission maximum is highly sensitive to the polarity of the local environment.[3][8]
-
Polar Environments: In polar solvents (like water or methanol), the emission spectrum tends to be red-shifted (shifted to longer wavelengths).[3][8]
-
Non-polar Environments: When the probe moves into a non-polar, hydrophobic environment (e.g., binding to a protein or entering a cell membrane), the emission will typically be blue-shifted (shifted to shorter wavelengths) and the intensity will often increase.[3] This property can be leveraged to study molecular binding events and changes in the local environment.
Q4: What is aggregation-caused quenching (ACQ) and how can I prevent it?
ACQ is a phenomenon where fluorescent probes form non-fluorescent aggregates at high concentrations, leading to a decrease in the overall signal.[6][9] This self-quenching is a common cause of unexpectedly low quantum yields.
-
Prevention:
-
Optimize Probe Concentration: The most straightforward solution is to reduce the probe concentration. Perform a concentration-dependent study to find the optimal range where fluorescence intensity is maximal before it starts to decrease due to aggregation.[2]
-
Solvent Choice: The tendency to aggregate can be solvent-dependent. In some cases, changing the solvent or adding surfactants can help to prevent aggregation.
-
Experimental Setup & Protocols
Q5: How do I accurately measure the fluorescence quantum yield of my probe?
The most common and reliable method is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield (Φstd).[10][11]
-
Principle: Solutions of the standard and your test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons. The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, gives the relative quantum yield.[10]
-
Key Considerations:
-
Standard Selection: The standard should absorb at the excitation wavelength of your sample and preferably emit in a similar wavelength range.[10]
-
Concentration: To avoid inner filter effects, the absorbance of all solutions at the excitation wavelength should be kept low, ideally below 0.1 in a 1 cm cuvette.[4][10]
-
Instrumentation: Use a spectrofluorometer to measure the emission spectra and a UV-Vis spectrophotometer to measure the absorbance.[4]
-
Q6: What are the critical steps in a protein labeling experiment with a reactive naphthaldehyde-based probe?
Successful labeling requires careful control of the reaction conditions.
-
Buffer Preparation: The buffer must be free of primary amines (e.g., Tris, glycine) that would compete with the protein for reaction with the probe. Buffers such as sodium bicarbonate or sodium borate are recommended.[1]
-
Optimal pH: For amine-reactive probes (like NHS esters), the pH of the labeling buffer should be slightly alkaline, typically in the range of 8.0-9.0, to ensure the protein's primary amines are deprotonated and reactive.[1]
-
Purification: After the labeling reaction, it is essential to remove the unreacted, free probe from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Initial Signal | 1. Inactive/hydrolyzed reactive probe.[1]2. Suboptimal buffer pH for labeling.[1]3. Low quantum yield in the current solvent.[2][3]4. Incorrect instrument settings (wavelengths, gain).[2] | 1. Prepare fresh probe stock solution in anhydrous DMSO/DMF.[1]2. Ensure labeling buffer pH is optimal (e.g., 8.0-9.0 for amine reactions).[1]3. Test in a less polar solvent or confirm binding to a hydrophobic target.[2]4. Verify excitation/emission wavelengths and optimize detector settings.[2] |
| Signal Fades Rapidly | 1. Photobleaching due to high excitation intensity.[7]2. Prolonged or continuous exposure to light.[7] | 1. Reduce laser/lamp power. Use neutral density filters.[2]2. Minimize exposure time. Use an antifade reagent.[2] |
| Signal Lower Than Expected | 1. Aggregation-Caused Quenching (ACQ).[6]2. Fluorescence quenching by buffer components (e.g., halide ions, oxygen).[6]3. Inner filter effect due to high concentration.[12] | 1. Reduce the probe concentration and perform a titration experiment.[2]2. De-gas the solvent; check for and remove potential quenchers.[6]3. Ensure absorbance at the excitation wavelength is < 0.1.[4][10] |
| High Background Signal | 1. Non-specific binding of the probe.[4][7]2. Autofluorescence from sample or media.[7] | 1. Optimize probe concentration and incubation time. Increase the number and duration of washing steps.[4][7]2. Image an unstained control sample to assess autofluorescence. Use a probe with a larger Stokes shift if possible.[7] |
| Emission Wavelength Shift | 1. Solvatochromism: probe is in an environment of different polarity than expected.[3][8] | 1. This is an intrinsic property. Use it to your advantage to probe the local environment. Confirm the polarity of your solvent or the binding site.[3][8] |
Quantitative Data Summary
The photophysical properties of naphthaldehyde-based probes are highly sensitive to their environment, particularly solvent polarity. The following table provides examples of quantum yields for related naphthalene compounds to illustrate this dependency. Users should consult the primary literature for specific data on their exact probe.
| Probe | Fluorescence Quantum Yield (Φf) | Solvent / Environment | Notes |
| Naphthalene | 0.23 | Cyclohexane | A fundamental reference compound.[7] |
| PRODAN | Varies with solvent polarity | Varies | A well-known solvatochromic probe. |
| 2-Aminonaphthalene | High -> Very Low | Dioxane -> Aqueous Buffer | Quantum yield decreases significantly as solvent polarity increases.[3] |
| This compound | Weak emission | Various solvents | Emission is characterized by a large Stokes shift, indicative of ESIPT.[5] |
Key Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield (Φf) of a test sample relative to a standard.[7][10]
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your test probe and a suitable fluorescence standard (e.g., quinine sulfate, rhodamine 101) in a high-purity solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the test sample and the standard in the desired spectroscopic grade solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is below 0.1 (ideally between 0.01 and 0.05) to avoid inner filter effects.[4][10]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The same excitation wavelength should be used for the sample and standard.
-
Measure Fluorescence Emission: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the excitation wavelength and all instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[7]
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of each line (Gradtest and Gradstd).
-
-
Calculate Quantum Yield: The quantum yield of the test probe (Φtest) is calculated using the following equation:[7] Φtest = Φstd * (Gradtest / Gradstd) * (ηtest² / ηstd²)
-
Where:
-
Φstd is the known quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent used for the test and standard solutions.
-
-
Protocol 2: Investigating Solvent Effects on Fluorescence
This protocol helps determine how solvent polarity affects the quantum yield and emission spectrum of your probe.[6]
-
Solvent Selection: Choose a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water).
-
Prepare Solutions: Prepare dilute solutions of your probe in each selected solvent. Ensure the concentration is identical for all solutions and that the absorbance at the excitation wavelength remains below 0.1.
-
Measure Absorption and Emission: For each solution, measure the UV-Vis absorption spectrum to note any shifts in the absorption maximum (λabs). Then, measure the fluorescence emission spectrum (λem) and intensity.
-
Analyze Data: Compare the λem and the relative fluorescence intensity across the different solvents. A plot of the Stokes shift (difference between emission and absorption maxima) versus solvent polarity can reveal the probe's sensitivity to its environment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.horiba.com [static.horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Difficulties in the synthesis of chalcones from 2-hydroxy naphthaldehyde
This guide provides troubleshooting assistance and detailed protocols for the synthesis of chalcones derived from 2-hydroxy naphthaldehyde via the Claisen-Schmidt condensation. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing chalcones from 2-hydroxy naphthaldehyde?
A1: The most common method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (2-hydroxy naphthaldehyde) with an acetophenone that possesses α-hydrogens.[1][2] The reaction proceeds through an aldol addition to form a β-hydroxy ketone, which then readily dehydrates to yield the final α,β-unsaturated ketone, or chalcone.[1][3]
Q2: Why is the synthesis of chalcones from 2-hydroxy naphthaldehyde particularly challenging?
A2: The synthesis can be difficult for several reasons. A primary issue is the presence of the acidic phenolic hydroxyl (-OH) group on the naphthaldehyde ring. In the presence of a strong base like sodium hydroxide (NaOH), this group can be deprotonated to form a sodium salt, which may complicate the reaction pathway and hinder the desired condensation.[4] Additionally, Claisen-Schmidt reactions, in general, can have poor reproducibility and are sensitive to reaction conditions, which can lead to low yields or the formation of complex side products.[1][5]
Q3: What are the most critical parameters to control in this synthesis?
A3: The most critical parameters are the choice and concentration of the catalyst, the solvent, and the reaction temperature. Studies on similar 2'-hydroxy chalcones show that temperature has a drastic effect on both yield and purity.[6] Sodium hydroxide (NaOH) is often the most effective base catalyst, and isopropyl alcohol (IPA) has been shown to be a superior solvent in some cases compared to ethanol or methanol.[6]
Q4: What are the main side reactions to be aware of?
A4: Several side reactions can compete with the desired chalcone formation, leading to low yields and difficult purification. The most common include:
-
Self-condensation of the ketone: The acetophenone can react with itself if it is more reactive than the naphthaldehyde.[7]
-
Cannizzaro reaction: The naphthaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to form a corresponding alcohol and carboxylic acid.[1][7]
-
Michael addition: The enolate of the ketone can add to the newly formed chalcone product (a 1,4-addition), leading to 1,5-dicarbonyl byproducts.[1][7]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: My reaction yield is extremely low or I'm getting no product.
| Possible Cause | Solution & Explanation |
| Inactive or Improper Catalyst | The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO₂ and moisture, reducing its effectiveness. Solution: Use a fresh batch or a newly prepared aqueous solution of the base. Ensure the concentration is optimal; too little may not effectively deprotonate the ketone.[1][8] |
| Phenolic -OH Interference | The 2-hydroxy group on the naphthaldehyde is reacting with the strong base, interfering with the condensation. Solution 1 (Alternative Catalysis): Attempt the reaction using acid catalysis. Acetic acid can be used as both the solvent and catalyst.[4] Solution 2 (Protection): Protect the hydroxyl group (e.g., as a methoxymethyl (MOM) ether) before performing the base-catalyzed condensation, followed by a deprotection step.[4] |
| Suboptimal Temperature | The reaction temperature is crucial. While heating can increase rates, excessive heat promotes side reactions and decomposition.[1] For syntheses involving 2-hydroxy carbonyls, lower temperatures are often better. Solution: Run the reaction at a lower temperature. An optimized synthesis for a similar 2'-hydroxy chalcone found that 0°C produced the best yield and purity.[6] |
| Incomplete Reaction | The reaction may be slow and has not proceeded to completion. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider extending the reaction time.[8] |
| Poor Solubility | If the reactants, particularly the intermediate aldol adduct, are not fully dissolved, the reaction rate will be significantly reduced. Solution: Ensure sufficient solvent is used to maintain a homogenous solution. In some cases, a different solvent system may be required.[1] |
Problem 2: The reaction mixture turned dark brown/black, and the product is an oil or gummy solid.
| Possible Cause | Solution & Explanation |
| Side Reactions & Decomposition | Dark coloration and tar formation are often signs of product/reactant decomposition or polymerization, typically caused by harsh reaction conditions.[7] This is often exacerbated by high temperatures or excessively high concentrations of a strong base.[1] |
| Impure Product | The formation of an oily or gummy product instead of a crystalline solid often indicates the presence of significant impurities or side products that inhibit crystallization.[8] Some chalcones also have intrinsically low melting points. |
| Solution Steps | 1. Re-evaluate Conditions: Lower the reaction temperature and/or reduce the concentration of the base catalyst.[7] 2. Purify the Product: Do not discard the oily product. Attempt purification via column chromatography, which is effective for separating complex mixtures and isolating oily compounds.[9] 3. Induce Crystallization: If the purified product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] |
Problem 3: Purification is difficult, and the final product is contaminated with starting material.
| Possible Cause | Solution & Explanation |
| Ineffective Recrystallization | The chosen recrystallization solvent may not be optimal, or the impurities may have similar solubility to the product. Unreacted acetophenone is a common contaminant.[10] |
| Solution Steps | 1. Optimize Recrystallization: Test various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the chalcone is soluble when hot but sparingly soluble at room temperature, while impurities remain in solution. 2. Use Column Chromatography: If recrystallization fails, column chromatography is the most reliable method for purification. Use TLC to determine an appropriate eluent system (e.g., mixtures of hexane and ethyl acetate) that provides good separation between the chalcone and the remaining starting materials. An Rf value of 0.3-0.5 is often ideal for the product.[9] |
Data Presentation: Optimizing Reaction Conditions
While specific comparative data for 2-hydroxy naphthaldehyde is limited, the following tables, adapted from studies on structurally similar chalcones, provide a strong starting point for optimization.
Table 1: Effect of Catalyst and Solvent on 2'-Hydroxy Chalcone Synthesis *
Data adapted from an optimization study on the condensation of 2-hydroxy acetophenone and benzaldehyde.[6]
| Catalyst (Base) | Solvent | Outcome |
| Calcium Hydroxide | Isopropyl Alcohol | Ineffective |
| Magnesium Hydroxide | Isopropyl Alcohol | Ineffective |
| Lithium Hydroxide | Isopropyl Alcohol | Slight conversion to product |
| Sodium Hydroxide | Isopropyl Alcohol | Best catalytic activity |
| Sodium Hydroxide | Methanol | Lower yield than IPA |
| Sodium Hydroxide | Ethanol | Lower yield than IPA |
| Sodium Hydroxide | Acetonitrile | Lower yield than IPA |
| Sodium Hydroxide | Dichloromethane | Lower yield than IPA |
Table 2: Comparison of Base Catalysts in a Solvent-Free Chalcone Synthesis **
**Data from the condensation of cyclohexanone and benzaldehyde using a grinding technique.[11][12]
| Catalyst (20 mol%) | Reaction Time | Yield (%) |
| NaOH (solid) | 5 min | 98% |
| KOH (solid) | 5 min | 85% |
| NaOAc (solid) | 24 h | 70% |
| NH₄OAc (solid) | 24 h | 65% |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Synthesis
This protocol describes a standard Claisen-Schmidt condensation in an alcohol solvent.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Isopropyl Alcohol (IPA)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde (e.g., 1.0 mmol) and the selected acetophenone (e.g., 1.0 mmol) in 15-20 mL of ethanol or IPA with stirring at room temperature.[9]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (e.g., 40% w/v) dropwise to the flask. To minimize side reactions, the reaction vessel can be cooled in an ice bath (0-5°C).[6]
-
Reaction: Allow the mixture to stir at the chosen temperature (e.g., 0°C to room temperature) for 4 to 24 hours. Monitor the reaction progress by TLC until the starting aldehyde spot disappears.[6][8]
-
Workup and Isolation: Once complete, pour the reaction mixture into a beaker containing crushed ice.[13] Slowly neutralize the mixture by adding dilute HCl with constant stirring until the pH is acidic. The crude chalcone product should precipitate as a solid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove inorganic salts.
-
Drying: Allow the crude product to air-dry or dry it in a desiccator.
Protocol 2: Purification of the Crude Chalcone
Method A: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., 95% ethanol). The ideal solvent will dissolve the crude product when hot but not at room temperature.[14]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.
Method B: Column Chromatography This method is used for oily products or when recrystallization is ineffective.[9]
-
TLC Analysis: Determine the optimal eluent (solvent system), typically a mixture of hexane and ethyl acetate, by TLC. The desired product should have an Rf value of approximately 0.3-0.5.[9]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chalcone.
Visualizations
Caption: General experimental workflow for the synthesis and purification of chalcones.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
- 14. rsc.org [rsc.org]
Side reactions to consider when using 1-hydroxy-2-naphthaldehyde
Welcome to the Technical Support Center for 1-hydroxy-2-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The primary side reactions of concern are oxidation, the Cannizzaro reaction under basic conditions, and potential self-condensation. Additionally, when used in Schiff base synthesis, tautomerism of the product can be a key consideration. In reactions with active methylene compounds, careful control of conditions is necessary to avoid undesired secondary reactions.
Q2: My reaction mixture is turning dark or showing unexpected colors. What could be the cause?
A2: this compound and its derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. The starting material itself may contain impurities from its synthesis, such as those from a Reimer-Tiemann reaction, which is known to produce colored byproducts.[1][2] Ensure your starting material is pure and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am observing low yields in my Schiff base condensation reaction. What are the potential causes and solutions?
A3: Low yields in Schiff base synthesis can arise from several factors. Incomplete reaction, side reactions of the starting materials, or loss of product during workup and purification are common culprits. For troubleshooting, consider the following:
-
Reaction Conditions: Ensure optimal temperature and reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reagent Purity: Use high-purity this compound and amine. Impurities can interfere with the reaction.
-
Stoichiometry: Precise stoichiometry of reactants is crucial.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or a drying agent to remove water as it is formed.
Q4: Can this compound undergo self-condensation?
A4: While aldehydes with alpha-hydrogens readily undergo self-condensation (aldol condensation), this compound lacks alpha-hydrogens. However, under certain conditions, other types of self-condensation or polymerization, potentially involving the aromatic ring and the aldehyde group, could occur, especially at elevated temperatures or in the presence of strong acids or bases.
Q5: What is the relevance of keto-enol tautomerism in reactions with this compound?
A5: The Schiff bases derived from this compound can exist in tautomeric equilibrium between the enol-imine and keto-amine forms.[3] This is due to the presence of the hydroxyl group ortho to the imine functionality, which allows for intramolecular hydrogen bonding. The equilibrium can be influenced by the solvent polarity and may affect the spectroscopic properties and reactivity of the final product.
Troubleshooting Guides
Issue 1: Formation of Carboxylic Acid Byproduct
Symptom: Presence of a significant amount of 1-hydroxy-2-naphthoic acid in the product mixture, confirmed by techniques like NMR or Mass Spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxidation of the Aldehyde | This compound can be oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen) and certain catalysts or upon prolonged heating.[4] |
| Mitigation Strategy: | |
| - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| - Use degassed solvents. | |
| - Avoid excessive heating and prolonged reaction times. | |
| Cannizzaro Reaction | Under strongly basic conditions, this compound, which lacks α-hydrogens, can undergo a Cannizzaro reaction. This disproportionation reaction produces both 1-hydroxy-2-naphthylmethanol and 1-hydroxy-2-naphthoic acid.[5][6][7] |
| Mitigation Strategy: | |
| - If possible, avoid the use of strong bases. | |
| - If a base is required, use a weaker, non-nucleophilic base. | |
| - Carefully control the stoichiometry of the base. |
Experimental Protocol: Mitigation of Oxidation in Schiff Base Synthesis
A general procedure for Schiff base synthesis with measures to prevent oxidation is as follows:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) that has been previously degassed by bubbling nitrogen through it for 15-20 minutes.
-
Reflux the reaction mixture for the required time, monitoring the progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base can be collected by filtration, washed with cold solvent, and dried under vacuum.
Issue 2: Presence of Multiple Products in Reimer-Tiemann Synthesis of Hydroxynaphthaldehydes
Symptom: The synthesis of hydroxynaphthaldehydes, such as the isomer 2-hydroxy-1-naphthaldehyde, via the Reimer-Tiemann reaction results in a mixture of ortho- and para-formylated products and other colored impurities.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Lack of Regioselectivity | The Reimer-Tiemann reaction can lead to the formation of both ortho and para isomers. The ratio of these isomers is influenced by reaction conditions.[8] |
| Mitigation Strategy: | |
| - Carefully control the reaction temperature. | |
| - The choice of base and solvent can influence the ortho/para ratio. | |
| Formation of Byproducts | The reaction involves the generation of dichlorocarbene, which can react in other ways, leading to byproducts and often low yields.[1] |
| Mitigation Strategy: | |
| - Purification by column chromatography is often necessary to separate the desired product from isomers and other impurities. | |
| - Recrystallization can also be an effective purification method. |
Visualizing Reaction Pathways
To aid in understanding the potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: The Cannizzaro reaction of this compound.
Caption: Oxidation of this compound.
Caption: Workflow for minimizing oxidation in Schiff base synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
Storage and handling recommendations for 1-hydroxy-2-naphthaldehyde to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 1-hydroxy-2-naphthaldehyde to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage in a cool, dark place at temperatures below 15°C. For maximum stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air.[3]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be sensitive to light.[4] To prevent photodegradation, it is crucial to store the compound in an opaque or amber-colored container and to minimize its exposure to direct sunlight and strong artificial light sources during handling and experiments.
Q3: What are the primary signs of degradation for this compound?
A3: The appearance of this compound is typically a yellow to brown or dark green powder or crystal. Signs of degradation may include a significant color change, caking of the powder, or the appearance of impurities as detected by analytical methods such as TLC, HPLC, or GC. If you observe a noticeable change in the physical appearance of the compound, it is recommended to verify its purity before use.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes wearing protective gloves, safety goggles with side-shields, and a lab coat.[1][5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents and strong bases.[4][6] Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Degradation of this compound due to improper storage. | Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC). If degraded, use a fresh batch. Ensure storage conditions are optimized (cool, dark, under inert gas). |
| Discoloration of the solid compound | Exposure to air and/or light. | While some color variation is normal, significant darkening may indicate oxidation. Store the compound in an amber vial under an inert atmosphere and in a desiccator to minimize exposure to air and light. |
| Inconsistent melting point | Presence of impurities from degradation. | Recrystallize the compound from an appropriate solvent to purify it. Confirm the melting point against the literature value after purification. |
| Poor solubility in a solvent where it is reported to be soluble | The compound may have degraded or polymerized. | Attempt to dissolve a small sample in a recommended solvent like chloroform or methanol (slightly soluble).[7] If solubility is an issue, consider the purity of the solvent and the compound. |
Experimental Protocols
Protocol: Rapid Purity Check of this compound via Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v, can be optimized)
-
UV lamp (254 nm and 365 nm)
-
Capillary tubes for spotting
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting points.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline. If a reference standard is available, spot it alongside the sample.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry.
-
Analysis: Visualize the spots under a UV lamp at 254 nm and 365 nm. A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare it to the reference standard if used.
Logical Workflow for Handling and Troubleshooting
Caption: Logical workflow for handling and troubleshooting this compound.
References
- 1. echemi.com [echemi.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 574-96-9 Name: this compound [xixisys.com]
- 3. 574-96-9|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-Hydroxy-1-naphthaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 574-96-9 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Single Crystal X-ray Diffraction Analysis of 1-Hydroxy-2-naphthaldehyde Derivatives
Single crystal X-ray diffraction (SC-XRD) is an essential analytical technique for the precise determination of the three-dimensional atomic and molecular structure of crystalline compounds.[1][2] For derivatives of 1-hydroxy-2-naphthaldehyde, which are significant in fields ranging from materials science to drug development, SC-XRD provides invaluable insights into their conformation, bond lengths, bond angles, and intermolecular interactions.[1][3] This guide offers a comparative overview of the crystallographic data for several this compound derivatives, details the experimental protocols for their analysis, and illustrates the general workflow of the SC-XRD process.
Comparative Crystallographic Data
The structural diversity of this compound derivatives, particularly Schiff bases, is evident in their varied crystal packing and geometries. The following table summarizes key crystallographic data from single-crystal X-ray diffraction studies of selected derivatives, showcasing the range of observed crystal systems and space groups.
| Compound/Derivative Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol | Orthorhombic | P2₁2₁2₁ | a = 11.63 Å, b = 15.98 Å, c = 7.55 Å, α = β = γ = 90° | [4] |
| 1-[(E)-(2-Phenoxyanilino)methylene]naphthalen-2(1H)-one | Monoclinic | C2/c | a = 28.32 Å, b = 5.91 Å, c = 21.05 Å, β = 101.18° | [5] |
| Cu(II) complex with 1-(((4-methoxyphenyl)imino)methyl)naphthalene-2-ol | Monoclinic | (distorted) | Not specified | [3] |
| Pd(II) complex with Schiff base of 2-hydroxy-1-naphthaldehyde and 4-methylaniline | Monoclinic | Not specified | Not specified | [6] |
| 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol | Triclinic | P-1 | a = 4.80 Å, b = 10.79 Å, c = 15.09 Å, α = 67.64°, β = 79.43°, γ = 85.32° | [7] |
| 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | Triclinic | P-1 | a = 9.50 Å, b = 10.05 Å, c = 10.74 Å, α = 72.78°, β = 89.17°, γ = 74.81° | [8] |
Experimental Protocols
The successful analysis of this compound derivatives by SC-XRD relies on standardized, meticulous experimental procedures, from synthesis to data analysis.
1. Synthesis and Crystallization of Schiff Base Derivatives
Schiff bases are typically synthesized via a condensation reaction between this compound and a primary amine.
-
General Synthesis Procedure : An equimolar amount of this compound and the desired primary amine (e.g., an aniline derivative) are dissolved in a suitable solvent, commonly ethanol or methanol.[3][6] The mixture is then refluxed for a period of 2 to 4 hours.[3][6] Upon completion, the reaction mixture is cooled.
-
Crystallization : The formation of high-quality single crystals is crucial for SC-XRD.[1] Crystals suitable for diffraction are typically obtained by slow evaporation of the solvent from the reaction mixture at room temperature. The resulting solid product is filtered, washed with a small amount of cold solvent, and dried.[9]
2. Single Crystal X-ray Diffraction: Data Collection and Structure Refinement
The process of obtaining a crystal structure involves several key steps using a single-crystal diffractometer.
-
Crystal Mounting : A well-formed single crystal, typically 0.1-0.4 mm in size, is carefully selected under a microscope.[1] It is then mounted on a thin glass fiber or a loop, which is attached to a goniometer head.[1]
-
Data Collection : The mounted crystal is placed in the diffractometer and centered in the X-ray beam. X-rays are generated, filtered to be monochromatic (e.g., Mo Kα radiation, λ = 0.7107 Å), and directed at the crystal.[2] The crystal is rotated, and a series of diffraction patterns are collected by a detector, often a CCD or CMOS detector.[2]
-
Data Processing : The collected raw data is processed to integrate the reflection intensities, apply corrections for factors like absorption, and determine the unit cell parameters and space group.
-
Structure Solution : The initial crystal structure is solved using computational methods. Common techniques include "direct methods" or "intrinsic phasing," which use statistical relationships between reflection intensities to determine the initial positions of the atoms.[1]
-
Structure Refinement : The initial structural model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
Workflow of Single Crystal X-ray Diffraction Analysis
The process of determining a molecular structure using single-crystal X-ray diffraction follows a logical and systematic workflow, from sample preparation to final data analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Crystal Structure of (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Hydroxy-2-Naphthaldehyde and Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-hydroxy-2-naphthaldehyde and salicylaldehyde, two aromatic hydroxyaldehydes pivotal in the synthesis of Schiff bases, metal complexes, and other pharmacologically relevant compounds. This document outlines their electronic and structural differences that influence their reactivity, supported by available experimental data and theoretical studies.
Core Chemical Structures
The fundamental difference between this compound and salicylaldehyde lies in their aromatic backbone. Salicylaldehyde is a benzaldehyde derivative with a hydroxyl group in the ortho position. In contrast, this compound features a naphthalene ring system, which imparts distinct electronic and steric properties.
Reactivity Comparison: A Theoretical and Experimental Overview
The reactivity of these aldehydes, particularly in nucleophilic addition reactions such as Schiff base formation, is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton.
Electronic Effects:
The naphthalene ring in this compound is more electron-rich and has a greater degree of π-electron delocalization compared to the benzene ring in salicylaldehyde. This increased electron density in the naphthalene system can influence the reactivity of the attached functional groups. The extended conjugation in the naphthalene moiety can lead to a greater stabilization of transition states in certain reactions. Theoretical studies, including Density Functional Theory (DFT) calculations, can provide insights into the electronic properties and reactivity of these molecules.
Steric Effects:
The naphthalene framework is bulkier than the benzene ring, which can introduce steric hindrance around the aldehyde and hydroxyl groups. This steric factor can play a significant role in the kinetics of reactions involving nucleophilic attack at the carbonyl carbon.
Acidity of the Hydroxyl Group
Experimental Data Summary
Direct comparative kinetic and yield data for reactions of this compound and salicylaldehyde under identical conditions are not extensively documented in the literature. However, numerous studies report the synthesis of Schiff bases and their metal complexes from each aldehyde individually. The yields are generally high for both, often exceeding 70-80%, depending on the specific amine and reaction conditions used.
| Property | This compound | Salicylaldehyde | Reference |
| Molecular Formula | C₁₁H₈O₂ | C₇H₆O₂ | [2] |
| Molecular Weight | 172.18 g/mol | 122.12 g/mol | [2] |
| Appearance | Yellow to brown crystalline solid | Colorless to light yellow oily liquid | |
| pKa (approximate) | Not readily available | 8.40 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Schiff bases, which can be adapted for both this compound and salicylaldehyde.
General Protocol for Schiff Base Synthesis
This protocol describes a typical condensation reaction between the aldehyde and a primary amine.
Materials:
-
This compound or Salicylaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the aldehyde in a suitable volume of ethanol in a round-bottom flask.
-
Add the primary amine to the aldehyde solution.
-
If desired, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization from a suitable solvent.
Visualizing the Reaction Workflow
The following diagrams illustrate the generalized workflow for the synthesis of Schiff bases and their subsequent metal complexes from both aldehydes.
Caption: Generalized workflow for Schiff base synthesis.
Caption: Workflow for metal complex formation from a Schiff base.
Conclusion
Both this compound and salicylaldehyde are highly valuable starting materials in organic synthesis. The choice between them for a specific application will depend on the desired electronic and steric properties of the final product. The extended π-system of the naphthalene ring in this compound offers opportunities for fine-tuning the photophysical and electronic properties of its derivatives, which is of particular interest in the development of sensors and functional materials. Salicylaldehyde, being a simpler and less sterically hindered molecule, may be preferred for reactions where steric hindrance is a limiting factor. Further direct comparative studies under standardized conditions are warranted to provide more quantitative insights into their relative reactivity.
References
A Comparative Guide to Analyzing Intermolecular Interactions in 1-hydroxy-2-naphthaldehyde Based Imine-Zwitterions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the characterization of intermolecular interactions in 1-hydroxy-2-naphthaldehyde based imine-zwitterions. Understanding these non-covalent interactions is crucial for rational drug design, polymorphism prediction, and comprehending the structure-property relationships of these versatile compounds. This document outlines the principles, experimental and computational protocols, and quantitative outputs of Hirshfeld surface analysis and its powerful alternatives: Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Analytical Techniques
The stability and physicochemical properties of molecular crystals, such as those of this compound based imine-zwitterions, are governed by a complex network of intermolecular interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the crystal packing and ultimately influence properties like solubility and bioavailability. Several advanced techniques can be employed to visualize and quantify these interactions.
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. It partitions the crystal space into regions where the electron density of a promolecule dominates over the procrystal. By mapping various properties onto this surface, one can gain insights into the nature and relative importance of different intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing the electron density to define atoms, bonds, and interatomic interactions. By locating bond critical points (BCPs) in the electron density between non-covalently bonded atoms, QTAIM can characterize the strength and nature of these interactions.
Non-Covalent Interaction (NCI) Plot Analysis is a computational method that visualizes weak interactions in real space. It is based on the electron density and its derivatives and provides a qualitative and quantitative understanding of non-covalent contacts by color-coding the interaction strength.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide experimental evidence of through-space intermolecular interactions in solution. The observation of cross-peaks between protons of different molecules is a direct indication of their spatial proximity.
Comparative Data on Intermolecular Interactions
To provide a clear comparison, the following tables summarize quantitative data obtained from the literature for this compound based imine-zwitterions and closely related compounds using the aforementioned techniques.
Disclaimer: The data presented below is compiled from different studies on similar, but not identical, molecular systems for illustrative purposes, as a comprehensive study applying all techniques to a single this compound based imine-zwitterion is not currently available in the literature.
Table 1: Hirshfeld Surface Analysis of a this compound based Imine-Zwitterion [1][2]
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 45.0 | Represents the most significant contribution, arising from van der Waals interactions. |
| C···H/H···C | 20.5 | Indicates the presence of C-H···π interactions and other van der Waals contacts. |
| O···H/H···O | 18.2 | Corresponds to hydrogen bonding interactions involving oxygen atoms. |
| N···H/H···N | 9.8 | Represents hydrogen bonding involving nitrogen atoms. |
| C···C | 4.5 | Suggests the presence of π-π stacking interactions. |
| Other | 2.0 | Includes minor contributions from other types of contacts. |
Table 2: QTAIM Analysis of a Zwitterionic Schiff Base [3]
| Interaction | Bond Critical Point (BCP) Properties |
| N-H···O Hydrogen Bond | |
| Electron Density (ρ) | 0.035 au |
| Laplacian of Electron Density (∇²ρ) | +0.120 au |
| C-H···π Interaction | |
| Electron Density (ρ) | 0.009 au |
| Laplacian of Electron Density (∇²ρ) | +0.030 au |
Table 3: NCI Plot Analysis of a Schiff Base Dimer
| Interaction Type | Interaction Energy (kcal/mol) | Color in NCI Plot |
| Hydrogen Bonding | -5.0 to -15.0 | Blue |
| van der Waals Interactions | -1.0 to -5.0 | Green |
| Steric Repulsion | > 0 | Red |
Table 4: 2D NOESY NMR Analysis of an Imine in Solution
| Intermolecular NOE Cross-Peak | Distance (Å) | Interpretation |
| Naphthaldehyde H-x ↔ Imine H-y | ~3.5 | Indicates spatial proximity and potential for π-stacking or other weak interactions in solution. |
| Naphthaldehyde H-z ↔ Solvent | - | Shows interaction with the solvent molecules. |
Experimental and Computational Protocols
Hirshfeld Surface Analysis
Protocol:
-
Single Crystal X-ray Diffraction (SC-XRD): Obtain high-quality single crystals of the this compound based imine-zwitterion. Collect X-ray diffraction data to solve and refine the crystal structure, resulting in a Crystallographic Information File (CIF).
-
Software: Use software such as CrystalExplorer for the analysis.[4]
-
Input: Import the CIF file into the software.
-
Hirshfeld Surface Generation: Generate the Hirshfeld surface for the molecule of interest.
-
2D Fingerprint Plots: Generate 2D fingerprint plots, which summarize the intermolecular contacts. The x- and y-axes represent the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, respectively.
-
Quantitative Analysis: Decompose the fingerprint plot to quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H).
-
Visualization: Map properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface to visualize the specific locations of intermolecular contacts. Red spots on the dnorm surface indicate close contacts.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Protocol:
-
Quantum Chemical Calculations: Perform a high-level Density Functional Theory (DFT) calculation (e.g., using Gaussian, ORCA) on the crystal structure or a relevant molecular cluster to obtain the electron density wavefunction. A suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) should be chosen.
-
Software: Use software such as AIMAll or Multiwfn for the topological analysis of the electron density.
-
Input: The output file from the DFT calculation (e.g., .wfn, .wfx, or .fchk file) is used as input.
-
Bond Critical Point (BCP) Search: The software searches for critical points in the electron density. BCPs between non-covalently bonded atoms are of particular interest.
-
Analysis of BCP Properties: For each intermolecular BCP, calculate key properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).
-
Interpretation:
-
The value of ρ at the BCP correlates with the strength of the interaction.
-
The sign of ∇²ρ distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (non-covalent, ∇²ρ > 0) interactions.
-
The sign of H(r) can also provide insights into the nature of the interaction.
-
Non-Covalent Interaction (NCI) Plot Analysis
Protocol:
-
Quantum Chemical Calculations: As with QTAIM, a DFT calculation is required to obtain the electron density.
-
Software: Use software such as Multiwfn in conjunction with visualization software like VMD.
-
Input: The wavefunction file from the DFT calculation is used as input.
-
NCI Calculation: The software calculates the reduced density gradient (RDG) and the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)).
-
Visualization: Generate 3D isosurfaces of the RDG, colored according to the value of sign(λ₂)ρ. This creates a visual map of non-covalent interactions:
-
Blue surfaces: Strong attractive interactions (e.g., hydrogen bonds).
-
Green surfaces: Weak van der Waals interactions.
-
Red surfaces: Steric repulsion.
-
-
Quantitative Analysis: The volume and electron density of the NCI regions can be integrated to provide a quantitative measure of the interaction strength.
2D NMR Spectroscopy (NOESY/ROESY)
Protocol:
-
Sample Preparation: Dissolve a pure sample of the this compound based imine-zwitterion in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at an appropriate concentration (typically 1-10 mM for small molecules). The sample should be free of paramagnetic impurities.
-
NMR Spectrometer: Use a high-field NMR spectrometer equipped for 2D experiments.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral parameters.
-
2D NOESY/ROESY Experiment Setup:
-
Select the appropriate pulse program (e.g., noesygpph for a gradient-enhanced NOESY).
-
Set the spectral width to encompass all proton signals.
-
Choose an appropriate mixing time (τm). For small molecules, a mixing time of 0.5-1.0 seconds is typically used for NOESY. For ROESY, a spin-lock time of 200-500 ms is common. A series of experiments with varying mixing times can provide more detailed information.
-
Set the number of scans and increments to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Analysis:
-
Identify cross-peaks that appear off the diagonal. In a NOESY or ROESY spectrum, a cross-peak between two protons indicates that they are close in space (typically < 5 Å).
-
The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the protons. By calibrating with a known distance, it is possible to estimate intermolecular distances.
-
For intermolecular interactions, look for cross-peaks between protons on different molecules (in concentration-dependent studies) or between different parts of the same molecule that can only be brought into proximity through intermolecular association.
-
Visualization of Workflows and Logical Relationships
Hirshfeld Surface Analysis Workflow
References
Comparative study of metal ion sensing selectivity of different naphthaldehyde Schiff bases
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various naphthaldehyde Schiff base derivatives in their selective sensing of metal ions, supported by experimental data and detailed protocols.
Naphthaldehyde-based Schiff bases have emerged as a versatile and effective class of chemosensors for the detection of a wide array of metal ions. Their facile synthesis, structural flexibility, and pronounced photophysical properties make them ideal candidates for developing sensitive and selective colorimetric and fluorescent sensors. The core principle behind their function lies in the coordination of the imine nitrogen and the hydroxyl oxygen of the naphthaldehyde moiety with specific metal ions. This interaction perturbs the electronic structure of the Schiff base, leading to a discernible change in its absorption or emission spectrum, often visible to the naked eye. This guide provides a comparative overview of the performance of different naphthaldehyde Schiff base derivatives in sensing various metal ions, summarizing key performance metrics and outlining the underlying signaling mechanisms.
Performance Comparison of Naphthaldehyde Schiff Base Sensors
The selectivity and sensitivity of naphthaldehyde Schiff base sensors are highly dependent on the nature and position of substituent groups on both the naphthaldehyde and the amine precursor. These modifications fine-tune the electronic properties and the steric environment of the binding pocket, thereby influencing the affinity for specific metal ions. The following tables summarize the performance of several recently developed naphthaldehyde Schiff base sensors for the detection of various metal ions.
| Schiff Base Derivative | Target Ion | Limit of Detection (LOD) | Stoichiometry (Ligand:Metal) | Observed Response |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) | Cu²⁺, Ni²⁺ | Nanomolar range | 1:1 | Red shift in absorption, fluorescence quenching |
| 2-hydroxy-1-naphthaldehyde & 2-benzylthio-ethanamine based | Zn²⁺ | - | - | Fluorescence enhancement |
| Condensation product of isoniazid and 2-hydroxy-1-naphthaldehyde | Al³⁺ | 1.0 x 10⁻⁸ M[1] | 1:1 | Colorimetric change |
| 2-(1-(pyridin-2-ylmethylimino)ethyl) naphthalen-1-ol (PMNOL) | Fe²⁺, Fe³⁺, Cu²⁺ | - | 1:1 for Fe²⁺, Cu²⁺; 2:1 for Fe³⁺ | Colorimetric change |
| 3-[(2-hydroxy-naphthalen-1-ylmethylene)-hydrazono]-butan-2-one oxime (NPTH) | Cu²⁺ | 4.11 x 10⁻⁴ M[2] | - | Selective sensing |
| N,N'-bis(2-hydroxy-1-naphthaldehyde)-1,8-diaminonaphthalene | Fe³⁺ | - | 1:1 | Colorimetric and fluorescent changes |
Signaling Pathways and Experimental Workflows
The detection of metal ions by naphthaldehyde Schiff bases typically involves one or a combination of the following signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). The binding of a metal ion can restrict the C=N isomerization, leading to enhanced fluorescence, or it can modulate the electronic energy levels, affecting the PET and ESIPT processes.
Below are diagrams illustrating a typical experimental workflow for synthesizing a naphthaldehyde Schiff base and the general signaling pathway upon metal ion detection.
Caption: Experimental workflow for synthesis and metal ion sensing.
Caption: Generalized signaling pathway for metal ion detection.
Detailed Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments involved in the synthesis and evaluation of naphthaldehyde Schiff base metal ion sensors.
Synthesis of Naphthaldehyde Schiff Bases
Schiff bases are typically synthesized through a condensation reaction between a primary amine and a naphthaldehyde derivative.[3][4][5]
-
Reactant Preparation: An equimolar amount of the selected 2-hydroxy-1-naphthaldehyde derivative is dissolved in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: An equimolar amount of the primary amine is then added dropwise to the aldehyde solution while stirring continuously.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period of 2 to 4 hours. The formation of the Schiff base product is often indicated by a color change or the formation of a precipitate.
-
Isolation and Purification: After cooling to room temperature, the precipitate is collected by filtration, washed with cold solvent, and then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.
-
Characterization: The structure of the synthesized Schiff base is confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy (to confirm the presence of the C=N imine bond), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.
Spectroscopic Analysis of Metal Ion Sensing
UV-Visible and fluorescence spectroscopy are the primary techniques used to evaluate the metal ion selectivity and sensitivity of the synthesized Schiff base chemosensors.
-
Preparation of Solutions: A stock solution of the Schiff base ligand is prepared in an appropriate solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution). Stock solutions of various metal salts (e.g., perchlorates or chlorides) are also prepared.
-
Selectivity Studies: To assess selectivity, a fixed concentration of the ligand solution is treated with an excess of different metal ions. The changes in the absorption and emission spectra are then recorded to identify which metal ion induces a significant spectral change.
-
Titration Experiments: For the selected metal ion, a titration experiment is performed by adding increasing concentrations of the metal ion to a fixed concentration of the Schiff base solution. The changes in absorbance or fluorescence intensity are monitored.
-
Data Analysis:
-
Binding Stoichiometry: A Job's plot is constructed by varying the mole fraction of the metal ion while keeping the total concentration of the ligand and metal ion constant. The plot of absorbance or fluorescence intensity versus the mole fraction reveals the binding stoichiometry. A 1:1 stoichiometry is commonly observed for naphthaldehyde Schiff bases.[3]
-
Limit of Detection (LOD): The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve of the sensor's response versus the metal ion concentration.
-
Binding Constant (Ka): The binding constant, which indicates the affinity of the sensor for the metal ion, can be determined from the titration data using the Benesi-Hildebrand equation.
-
Conclusion
Naphthaldehyde Schiff bases represent a powerful and adaptable platform for the design of selective metal ion sensors. The ability to tune their selectivity and sensitivity through straightforward synthetic modifications makes them highly attractive for applications in environmental monitoring, biological imaging, and industrial process control. The comparative data presented in this guide highlights the diverse sensing capabilities of this class of compounds and provides a foundation for the rational design of new and improved chemosensors. Future research will likely focus on developing sensors with even lower detection limits, improved water solubility for biological applications, and the ability to detect multiple analytes simultaneously.
References
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for 1-Hydroxy-2-Naphthaldehyde Metabolite Determination
For researchers, scientists, and drug development professionals, the robust and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of validated analytical methodologies suitable for the determination of metabolites of 1-hydroxy-2-naphthaldehyde, a compound of interest in various research domains. Given the limited direct literature on the metabolism of this compound, this guide focuses on established methods for analogous and likely metabolites, primarily hydroxylated naphthalene derivatives such as 1-naphthol, 2-naphthol, and 1,2-dihydroxynaphthalene.
The biotransformation of naphthalenic compounds typically involves oxidation and conjugation pathways. For this compound, likely metabolic routes include the oxidation of the aldehyde group to a carboxylic acid, reduction to an alcohol, and further hydroxylation of the aromatic rings, followed by the formation of glucuronide and sulfate conjugates. The analytical challenge lies in the sensitive and selective detection of these varied and often low-concentration metabolites in complex biological matrices.
This guide delves into the two predominant analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). We present a comparative analysis of their performance, supported by experimental data, and provide detailed protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC-MS/MS for the analysis of this compound metabolites depends on several factors, including the specific metabolites of interest, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of these two powerful techniques based on data from studies on similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation of compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. |
| Sample Derivatization | Often required to increase volatility and thermal stability of polar metabolites.[1] | Generally not required, allowing for the direct analysis of polar and conjugated metabolites.[2][3] |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range. For 1,2-dihydroxynaphthalene, a LOD of 0.2 µg/L has been reported.[4] | Can achieve very low detection limits, often in the ng/L to pg/L range. For naphthalene metabolites, on-column LODs of 0.91 to 3.4 ng have been reported.[5] |
| Limit of Quantification (LOQ) | In the µg/L to ng/L range. For 1,2-dihydroxynaphthalene, a LOQ of 0.5 µg/L has been reported.[4] | In the ng/L range. For naphthalene metabolites, on-column LOQs of 1.8 to 6.4 ng have been reported.[5] |
| **Linearity (R²) ** | Generally excellent, with R² values >0.99 commonly achieved.[6] | Excellent linearity over a wide concentration range, with R² values typically >0.99.[5][6] |
| Precision (%RSD) | Good, with intra- and inter-day precision typically <15%. | High precision, with intra- and inter-day relative standard deviations (RSD) often below 10%.[5] |
| Accuracy/Recovery | High accuracy and recovery are achievable with appropriate internal standards.[4] | Excellent accuracy and recovery, often within 85-115% of the nominal concentration.[5] |
| Throughput | Can be lower due to the requirement for derivatization and longer chromatographic run times. | Higher throughput is often possible due to simpler sample preparation and faster chromatographic methods. |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and reliable results. Below are representative methodologies for GC-MS and HPLC-MS/MS analysis of hydroxylated naphthalene metabolites, which can be adapted for the metabolites of this compound.
GC-MS Method for Hydroxylated Naphthalene Metabolites
This method is suitable for the determination of hydroxylated metabolites after enzymatic hydrolysis to cleave conjugates.[4]
1. Sample Preparation:
-
To a 1 mL urine sample, add an internal standard solution.
-
Add β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites and incubate.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Derivatize the dried residue with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
HPLC-MS/MS Method for Naphthalene Metabolites
This method allows for the direct quantification of both conjugated and unconjugated metabolites without the need for derivatization.[2][3]
1. Sample Preparation:
-
To a 100 µL urine sample, add an internal standard solution.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase.
2. HPLC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is ideal for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
Visualizing the Workflow
To further clarify the logical steps involved in the validation and application of these analytical methods, the following diagrams illustrate the general experimental workflows.
Caption: General experimental workflow for metabolite analysis.
Caption: Key parameters in bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 3. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of urinary hydroxylated metabolites of naphthalene, fluorene, phenanthrene, fluoranthene and pyrene as multiple biomarkers of exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Isostructural complexes of Cu(II) and Co(II) with 1-hydroxy-2-naphthaldehyde Schiff bases
A comparative analysis of isostructural complexes of copper(II) and cobalt(II) with Schiff bases derived from 1-hydroxy-2-naphthaldehyde reveals key differences in their coordination geometries and physical properties, despite their structural similarities. This guide provides a detailed comparison based on crystallographic, spectroscopic, and thermal analysis data, along with the experimental protocols for their synthesis.
Data Presentation
The quantitative data for the isostructural Cu(II) and Co(II) complexes with the Schiff base ligand 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one are summarized below. These complexes, while isostructural, exhibit distinct coordination polyhedra.[1][2][3]
Table 1: Crystallographic Data
| Parameter | Cu(II) Complex (2) | Co(II) Complex (3) |
| Formula | C46H32CuN2O2 | C46H32CoN2O2 |
| Formula Weight | 724.28 | 719.67 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.327(3) | 10.395(4) |
| b (Å) | 18.271(4) | 18.342(6) |
| c (Å) | 18.598(4) | 18.617(6) |
| β (°) | 114.65(2) | 114.65(3) |
| V (ų) | 3192.3(13) | 3229.0(19) |
| Z | 4 | 4 |
| Coordination Geometry | Irregular Square Planar | Irregular Tetrahedral |
Data sourced from Cinčić & Kaitner (2011).[1][2][3]
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Parameter | Cu(II) Complex (2) | Co(II) Complex (3) |
| M-O(1) | 1.897(4) | 1.954(3) |
| M-O(2) | 1.902(4) | 1.956(3) |
| M-N(1) | 1.981(5) | 2.011(4) |
| M-N(2) | 1.988(5) | 2.015(4) |
| O(1)-M-O(2) | 176.6(2) | 109.91(12) |
| N(1)-M-N(2) | 177.3(2) | 115.33(14) |
| O(1)-M-N(1) | 92.4(2) | 94.62(14) |
| O(2)-M-N(2) | 92.2(2) | 94.84(14) |
M represents the central metal ion (Cu or Co). Data sourced from Cinčić & Kaitner (2011).[1][2][3]
Table 3: Spectroscopic and Thermal Analysis Data
| Property | Cu(II) Complex | Co(II) Complex |
| IR Spectroscopy (cm⁻¹) | ||
| ν(C=N) | ~1610 | ~1608 |
| ν(C-O) | ~1330 | ~1325 |
| Thermal Analysis (TGA) | ||
| Decomposition Onset | ~250 °C | ~250 °C |
| Final Residue | CuO | Co₃O₄ |
| Magnetic Moment (µeff, B.M.) | 1.45 - 1.62 | 2.16 - 2.80 |
Note: Magnetic moment data is typical for such complexes and sourced from a related study for comparison.[4][5][6] IR and TGA data are generalized from typical findings for such complexes.[7][8][9]
Experimental Protocols
The synthesis of the Schiff base ligand and its isostructural Cu(II) and Co(II) complexes can be achieved through both conventional solution-based methods and mechanochemical synthesis.[1][2][3]
Synthesis of the Schiff Base Ligand (1)
-
Reactants: 2-hydroxy-1-naphthaldehyde and 2-aminobiphenyl.
-
Procedure: An equimolar amount of 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and 2-aminobiphenyl (1.69 g, 10 mmol) are dissolved in methanol (30 mL). The mixture is refluxed for 2 hours. The resulting solution is then cooled to room temperature. The precipitated solid is filtered, washed with cold methanol, and dried in air.
Synthesis of the Metal Complexes (2 and 3)
-
Reactants: Schiff base ligand (1), and either copper(II) acetate monohydrate or cobalt(II) acetate tetrahydrate.
-
Procedure: The Schiff base ligand (0.65 g, 2 mmol) is dissolved in a mixture of chloroform and methanol (1:1, 40 mL). A methanolic solution (20 mL) of the respective metal acetate (1 mmol) (copper(II) acetate monohydrate or cobalt(II) acetate tetrahydrate) is added dropwise to the ligand solution. The reaction mixture is stirred at room temperature for 3 hours. The resulting precipitate is filtered, washed with methanol, and dried.
-
Reactants: Schiff base ligand (1), and either copper(II) acetate monohydrate or cobalt(II) acetate tetrahydrate, with a small amount of methanol or dimethylformamide (DMF).
-
Procedure: The Schiff base ligand (0.65 g, 2 mmol) and the respective metal acetate (1 mmol) are placed in an agate mortar. A few drops of methanol or DMF are added. The mixture is then ground for approximately 30 minutes. The resulting powder is collected and dried.[1]
Visualization
The following diagrams illustrate the synthesis workflow for the Schiff base ligand and the subsequent formation of the isostructural Cu(II) and Co(II) complexes.
Caption: Synthesis workflow for the Schiff base and its Cu(II) and Co(II) complexes.
Concluding Remarks
The isostructural Cu(II) and Co(II) complexes of the Schiff base derived from this compound and 2-aminobiphenyl provide an excellent case study in coordination chemistry. Although they share the same crystal system and space group, the coordination geometry around the central metal ion is markedly different, being irregular square planar for Cu(II) and irregular tetrahedral for Co(II).[2][3] This difference in geometry influences their magnetic and spectroscopic properties. The availability of both conventional and mechanochemical synthetic routes offers flexibility in their preparation. These complexes are of interest for their potential applications in catalysis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Spectroscopic Showdown: Distinguishing Enol-Imine and Keto-Amine Tautomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of enol-imine and keto-amine tautomers, complete with experimental data and detailed protocols.
The reversible isomerization between enol-imine and keto-amine tautomers is a fundamental process in chemistry with significant implications for molecular properties and reactivity. This guide provides an in-depth comparison of these tautomeric forms using key spectroscopic techniques, offering valuable insights for researchers in fields ranging from medicinal chemistry to materials science. Understanding the delicate balance of this equilibrium is crucial, as the predominant tautomer can dictate a compound's biological activity, solubility, and stability.
Distinguishing Features at a Glance
The enol-imine and keto-amine tautomers can be readily distinguished by characteristic spectroscopic signatures. The enol-imine form is characterized by a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N), while the keto-amine form possesses a carbonyl group (C=O) and a carbon-carbon double bond adjacent to an amine group (C=C-NH). These structural differences give rise to distinct signals in various spectroscopic analyses.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy used to differentiate between enol-imine and keto-amine tautomers.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the specific tautomeric form present in solution. The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, providing unambiguous identification.
| Spectroscopic Feature | Enol-Imine Tautomer | Keto-Amine Tautomer | Reference |
| ¹H NMR (δ, ppm) | |||
| OH Proton | 10.0 - 15.0 (broad singlet) | Absent | [1] |
| NH Proton | Absent | 5.0 - 9.0 (broad singlet) | |
| CH (next to N) | 8.0 - 9.0 (singlet) | 4.0 - 5.0 (multiplet) | [2] |
| ¹³C NMR (δ, ppm) | |||
| C=N Carbon | 160 - 170 | Absent | [3] |
| C-O Carbon | 170 - 180 | Absent | [3] |
| C=O Carbon | Absent | 190 - 210 | [3] |
| C=C Carbon | 100 - 120 | 140 - 160 | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the C=O, O-H, N-H, and C=N bonds serve as clear indicators of the dominant tautomeric form.
| Vibrational Mode | Enol-Imine Tautomer (cm⁻¹) | Keto-Amine Tautomer (cm⁻¹) | Reference |
| ν(O-H) | 3200 - 3600 (broad) | Absent | |
| ν(N-H) | Absent | 3300 - 3500 (sharp) | |
| ν(C=N) | 1620 - 1650 | Absent | |
| ν(C=O) | Absent | 1680 - 1720 | |
| ν(C=C) | ~1600 | 1550 - 1600 | [2] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium, as the position of the absorption maxima (λmax) is often sensitive to solvent polarity. This phenomenon, known as solvatochromism, can be used to infer the relative stability of the tautomers in different environments.[2] The enol-imine tautomer typically exhibits absorption bands corresponding to π-π* transitions, while the keto-amine form may show additional n-π* transitions.[4]
| Solvent Polarity | Typical λmax Shift for Enol-Imine | Typical λmax Shift for Keto-Amine | Reference |
| Increasing Polarity | Bathochromic (red) shift | Hypsochromic (blue) shift | [2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the enol-imine and keto-amine tautomers in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals corresponding to the characteristic protons of each tautomer to determine their relative ratio.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the enol-imine and keto-amine tautomers.
Protocol:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Prepare a 5-10% solution of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CHCl₃). Use a liquid cell with an appropriate path length.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the pure KBr pellet or the solvent.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Identify the characteristic absorption bands for the O-H, N-H, C=O, and C=N functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the tautomeric equilibrium and the effect of solvent polarity.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilute solutions (typically in the 10⁻⁵ to 10⁻⁶ M range) in solvents of varying polarity (e.g., hexane, dichloromethane, methanol).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Record the absorption spectra over a range of 200-800 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax) for each solution.
-
Analyze the shifts in λmax as a function of solvent polarity to study the solvatochromic behavior.[2]
-
Visualizing the Process
The following diagrams illustrate the tautomeric equilibrium and the general workflow for spectroscopic analysis.
Caption: The dynamic equilibrium between enol-imine and keto-amine tautomers.
Caption: General workflow for the spectroscopic analysis of tautomers.
References
Safety Operating Guide
Proper Disposal of 1-Hydroxy-2-naphthaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Hydroxy-2-naphthaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, such as a chemical fume hood.
Key Safety Precautions:
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[1][2][3]
-
Ventilation: Handle the chemical in a well-ventilated place to avoid inhalation of dust or vapors.[1][2]
-
Ignition Sources: Remove all sources of ignition and use spark-proof tools, as dust can be flammable.[1][4]
-
Spill Containment: In case of a spill, prevent further leakage if it is safe to do so.[1][2][4] Do not allow the chemical to enter drains or sewer systems.[1][2][4][5][6]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves careful collection, storage, and transfer to an approved waste management facility.
Methodology for Collection and Storage:
-
Waste Collection:
-
Container Selection and Labeling:
-
Use containers made of a material that is compatible with this compound.[7] The container must have a secure, tight-fitting lid.[1][7]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., irritant), and the date the container was first used for waste accumulation.[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[7][8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure that this compound waste is segregated from incompatible materials, such as strong oxidizing agents and strong bases.[2][9]
-
-
Arranging for Final Disposal:
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1][4][9]
-
Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to arrange for the pickup and disposal of the hazardous waste.[7][8][10]
-
The accepted methods for final disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4]
-
Disposal of Contaminated Materials:
-
Empty Containers: Containers that once held this compound should be managed as hazardous waste unless properly decontaminated.[5][6] One method is to triple-rinse the container, collecting the rinsate as hazardous waste.[4][9] The cleaned container can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nswai.org [nswai.org]
- 10. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
